An In-Depth Technical Guide to Thiomorpholine 1-oxide (CAS 39213-13-3)[1] Executive Summary Thiomorpholine 1-oxide (CAS 39213-13-3) is a critical heterocyclic intermediate in medicinal chemistry, serving as a polarity-tu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Thiomorpholine 1-oxide (CAS 39213-13-3)[1]
Executive Summary
Thiomorpholine 1-oxide (CAS 39213-13-3) is a critical heterocyclic intermediate in medicinal chemistry, serving as a polarity-tuning scaffold and a metabolic reference standard.[1] Distinct from its fully oxidized counterpart (thiomorpholine 1,1-dioxide), the 1-oxide creates a unique dipole vector and introduces a hydrogen bond acceptor (S=O) without the steric bulk of the sulfone. This guide provides a rigorous technical analysis of its physicochemical properties, controlled synthesis, and application in drug design.[1]
Chemical Identity & Physicochemical Profile
Thiomorpholine 1-oxide is often confused with its sulfone analog.[1] Precise identification is required for regulatory and synthetic accuracy.[1]
Unlike the crystalline 1,1-dioxide (MP 68–71 °C), the 1-oxide is a highly polar, hygroscopic species often isolated as a viscous oil or low-melting solid.
Property
Value / Observation
Implication for Drug Design
Physical State
Hygroscopic solid / Viscous oil
Requires desiccation; often handled in solution.[1]
LogP (Calc)
-1.4 (approx)
Significantly more polar than thiomorpholine (LogP ~0.6).[1]
pKa (Conj. Acid)
~8.4 (amine)
The S=O group is electron-withdrawing, slightly lowering amine basicity.[1]
H-Bond Acceptors
2 (N, O)
The sulfoxide oxygen is a strong H-bond acceptor.[1]
H-Bond Donors
1 (NH)
Secondary amine allows for further functionalization.[1]
Synthesis & Manufacturing
The primary challenge in synthesizing CAS 39213-13-3 is preventing over-oxidation to the thermodynamically stable 1,1-dioxide (sulfone).[1] A controlled, stoichiometric oxidation is required.[1]
2.1 Synthetic Logic: The Selectivity Challenge
The oxidation of sulfide to sulfoxide is faster than sulfoxide to sulfone, but non-selective reagents (e.g., excess KMnO
) will drive the reaction to completion. We utilize controlled Hydrogen Peroxide (HO) or Sodium Periodate (NaIO) to arrest the reaction at the sulfoxide stage.[1]
2.2 Protocol: Controlled Oxidation via HO
This protocol minimizes over-oxidation by controlling temperature and stoichiometry.[1]
Solvent: Methanol or Ethanol (0.5 M concentration)
Step-by-Step Methodology:
Preparation: Dissolve thiomorpholine in methanol in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
Addition: Add H
O dropwise over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent sulfone formation.[1]
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) and stir for 12–18 hours.
Monitoring: Monitor via TLC or LC-MS. The sulfoxide appears as a distinct polar spot/peak.[1] If sulfone (dioxide) begins to form, quench immediately.[1]
Workup: Quench excess oxidant with saturated NaHSO
(aq). Concentrate solvent under reduced pressure.[1]
Purification: The residue is typically a viscous oil.[1] Purification via column chromatography (DCM/MeOH gradient) may be required to remove traces of sulfone.[1]
Caption: Kinetic control (k1 > k2) is essential to isolate the 1-oxide. Excess heat or oxidant drives the reaction to the sulfone.[1]
Medicinal Chemistry Applications
3.1 Polarity Tuning & Bioisosterism
Thiomorpholine 1-oxide acts as a "polarity switch" in lead optimization.[1]
LogP Shift: Converting a thiomorpholine group to its 1-oxide lowers LogP by ~1.5–2.0 units, drastically improving aqueous solubility without altering the carbon skeleton.[1]
Dipole Vector: The S=O bond introduces a strong dipole perpendicular to the ring, potentially engaging specific binding pocket residues (e.g., backbone amides) that the sulfide cannot.
3.2 Metabolic Considerations
The 1-oxide is a chiral metabolite (at sulfur) of thiomorpholine-containing drugs.[1]
FMO Pathway: Flavin-containing monooxygenases (FMOs) typically oxidize sulfides to sulfoxides.[1]
CYP Pathway: Cytochrome P450s can further oxidize the sulfoxide to the sulfone or attack the alpha-carbons.[1]
Stereochemistry: While the parent 1-oxide undergoes rapid ring inversion (averaging the signal), substituted derivatives (e.g., N-alkyl) can exist as separable diastereomers (cis/trans), offering vectors to probe 3D biological space.
3.3 Decision Logic: Scaffold Selection
Caption: Selection criteria between Sulfone and Sulfoxide modification based on metabolic and physicochemical goals.
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.
Stability: Stable under ambient conditions but susceptible to further oxidation if exposed to strong oxidants or peroxides.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12600299, Thiomorpholine 1-oxide. Retrieved from [Link]
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[1][3][6][7] Organic Process Research & Development. Retrieved from [Link]
An In-Depth Technical Guide to 1,4-Thiazinane 1-oxide for Advanced Research
Introduction and Strategic Importance 1,4-Thiazinane 1-oxide, also known by its synonym thiomorpholine S-oxide, is a saturated six-membered heterocyclic compound containing a nitrogen atom, a sulfur atom, and an oxygen a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Importance
1,4-Thiazinane 1-oxide, also known by its synonym thiomorpholine S-oxide, is a saturated six-membered heterocyclic compound containing a nitrogen atom, a sulfur atom, and an oxygen atom double-bonded to the sulfur. This molecule belongs to the class of cyclic sulfoxides and is a derivative of thiomorpholine. The introduction of the sulfoxide group to the thiomorpholine scaffold significantly alters its electronic and steric properties, enhancing its potential for diverse applications, particularly in the realm of medicinal chemistry.
The thiomorpholine core is a recognized "privileged scaffold" in drug discovery, appearing in a variety of bioactive molecules. The oxidation of the sulfur atom to a sulfoxide introduces a chiral center (at the sulfur atom) and increases the molecule's polarity and hydrogen bonding capacity. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making 1,4-thiazinane 1-oxide and its derivatives attractive building blocks for the design of novel therapeutic agents. This guide will provide a detailed exploration of this versatile compound, from its fundamental properties to its synthesis and characterization.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 1,4-thiazinane 1-oxide. However, it is also commonly referred to as thiomorpholine S-oxide.
Property
Value
Molecular Formula
C₄H₉NOS
Molecular Weight
119.19 g/mol
CAS Number
Not directly assigned; the hydrochloride salt is 76176-87-9. The parent thiomorpholine is 123-90-0.
Below is a 2D representation of the chemical structure of 1,4-Thiazinane 1-oxide.
Caption: Chemical structure of 1,4-Thiazinane 1-oxide.
Synthesis of 1,4-Thiazinane 1-oxide
The most direct and common method for the synthesis of 1,4-thiazinane 1-oxide is the selective oxidation of its precursor, thiomorpholine. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a mild and efficient choice.
General Synthesis Pathway
The synthesis involves the oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide.
Caption: General synthesis pathway for 1,4-Thiazinane 1-oxide.
Detailed Experimental Protocol: Oxidation of Thiomorpholine
This protocol is adapted from a general procedure for the mild oxidation of thiomorpholine derivatives.
Materials:
Thiomorpholine (CAS 123-90-0)
Hydrogen peroxide (30% aqueous solution)
Methanol
Dichloromethane
Anhydrous magnesium sulfate
Deionized water
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 g, 9.69 mmol) in 20 mL of methanol.
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
Addition of Oxidant: While maintaining the temperature, slowly add 30% hydrogen peroxide (1.1 mL, 10.66 mmol, 1.1 equivalents) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 23 hours.
Work-up:
Quench the reaction by adding 20 mL of deionized water.
Extract the aqueous layer with dichloromethane (3 x 30 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Isolation:
Filter the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1,4-thiazinane 1-oxide.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the heterocyclic ring. The protons on the carbons adjacent to the nitrogen and the sulfoxide group will be diastereotopic and will likely appear as distinct signals. The chemical shifts for the protons alpha to the nitrogen are expected to be in the range of δ 2.5-3.5 ppm, while the protons alpha to the sulfoxide group will be shifted further downfield, likely in the range of δ 2.8-4.0 ppm. The NH proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the methylene carbons. The carbons adjacent to the nitrogen atom are expected to resonate around δ 45-55 ppm, while the carbons adjacent to the sulfoxide group will be deshielded and appear further downfield, typically in the range of δ 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-thiazinane 1-oxide will be characterized by a strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the region of 1030-1070 cm⁻¹. Other significant absorptions will include the N-H stretch (around 3300-3400 cm⁻¹, broad), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and C-N and C-S stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for 1,4-thiazinane 1-oxide would be observed at m/z 119. Common fragmentation patterns for cyclic sulfoxides involve the loss of the oxygen atom, the SO group, or cleavage of the ring structure.
Reactivity and Chemical Properties
The reactivity of 1,4-thiazinane 1-oxide is primarily dictated by the presence of the sulfoxide and the secondary amine functionalities.
The Sulfoxide Group: The sulfoxide group can undergo further oxidation to the corresponding sulfone (1,4-thiazinane 1,1-dioxide) using stronger oxidizing agents. It can also be reduced back to the sulfide (thiomorpholine). The oxygen atom of the sulfoxide is basic and can be protonated or act as a ligand for metal ions.
The Amine Group: The secondary amine is nucleophilic and can undergo various reactions such as N-alkylation, N-acylation, and N-arylation to introduce substituents at the nitrogen atom. This allows for the facile generation of a library of derivatives with diverse properties.
Pummerer Rearrangement: Like other sulfoxides, 1,4-thiazinane 1-oxide can potentially undergo the Pummerer rearrangement under acidic conditions, leading to the formation of α-substituted thioethers.
Applications in Drug Development and Medicinal Chemistry
The 1,4-thiazinane 1-oxide scaffold is a valuable building block in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.
Modulation of Physicochemical Properties: The introduction of the sulfoxide group increases polarity and aqueous solubility compared to the parent thiomorpholine, which can be advantageous for improving the pharmacokinetic profile of drug candidates.
Bioisosteric Replacement: The thiomorpholine S-oxide moiety can be used as a bioisostere for other cyclic ethers or amines to fine-tune the biological activity and selectivity of a lead compound.
Scaffold for Novel Therapeutics: Derivatives of 1,4-thiazinane 1-oxide have been explored for various therapeutic applications, including as antibacterial and anticancer agents. The ability to easily modify the nitrogen atom allows for the exploration of a wide chemical space in the search for new drug candidates.
Conclusion
1,4-Thiazinane 1-oxide is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of a nucleophilic amine and a polar, chiral sulfoxide group makes it an attractive scaffold for the development of novel molecules with diverse biological activities. The straightforward synthesis and the potential for a wide range of chemical modifications ensure that 1,4-thiazinane 1-oxide and its derivatives will continue to be of great interest to researchers in the field of drug discovery and development. This guide provides a foundational understanding of this important molecule, paving the way for further exploration and innovation.
References
Combourieu, B., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2022). Molecules, 27(13), 4233.
ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... Retrieved from [Link]
ChemRxiv. (2022).
ResearchGate. (n.d.). Kinetics of thiomorpholine transformation by M. aurum MO1. The 1 H NMR... Retrieved from [Link]
MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543.
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
ResearchGate. (1994). Conformational Studies of Some Substituted Tetrahydro-1,4-Thiazine-1,1-Dioxides Using H-1 and C-13 NMR Spectra. Indian Journal of Chemistry, 33B, 1134-1138.
ResearchGate. (2026). New Aspects of Thiomorpholine Chemistry.
ResearchGate. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Foundational
Thiomorpholine 1-oxide vs. Thiomorpholine 1,1-dioxide: A Technical Guide for Drug Design
Executive Summary In medicinal chemistry, the transition from a morpholine or thiomorpholine scaffold to its oxidized sulfur analogs—Thiomorpholine 1-oxide (sulfoxide) and Thiomorpholine 1,1-dioxide (sulfone)—represents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the transition from a morpholine or thiomorpholine scaffold to its oxidized sulfur analogs—Thiomorpholine 1-oxide (sulfoxide) and Thiomorpholine 1,1-dioxide (sulfone)—represents a strategic "chiral switch" and "metabolic block" tactic.
This guide analyzes the critical distinctions between these two moieties. While both serve to lower the basicity of the parent amine and increase polarity, they diverge fundamentally in stereochemical complexity , conformational dynamics , and metabolic fate . The 1,1-dioxide is a robust, achiral, metabolically stable bioisostere often used to improve solubility and block metabolism. In contrast, the 1-oxide is a chiral, metabolically labile intermediate that introduces diastereomeric complexity but offers unique vectors for hydrogen bonding.
Part 1: Physicochemical & Structural Comparison
The choice between the mono-oxidized (sulfoxide) and di-oxidized (sulfone) forms dictates the physicochemical profile of the final drug candidate.
Comparative Data Table
Feature
Thiomorpholine 1-oxide
Thiomorpholine 1,1-dioxide
Impact on Drug Design
Formula
C₄H₉NOS
C₄H₉NO₂S
Dioxide adds more mass but significantly more polarity.
Both are significantly less basic than thiomorpholine (~9.0) due to electron-withdrawing inductive effects (-I).
LogP
~ -1.4
~ -1.1
Both are highly polar, lowering lipophilicity compared to parent scaffolds.
H-Bonding
1 Acceptor (S=O), 1 Donor (NH)
2 Acceptors (O=S=O), 1 Donor (NH)
Dioxide is a stronger H-bond acceptor sink.
Geometry
Pyramidal Sulfur
Tetrahedral Sulfur
Oxide introduces a "kink"; Dioxide is more symmetrical.
Conformational Analysis (The Critical Distinction)
Thiomorpholine 1,1-dioxide exists predominantly in a chair conformation analogous to cyclohexane, but the ring is flattened around the sulfur due to the O-S-O bond angle. It is conformationally rigid relative to the oxide.
Thiomorpholine 1-oxide introduces a complex conformational equilibrium. The S=O bond can adopt either an axial or equatorial orientation.
Equatorial Preference: Driven by steric minimization (similar to cyclohexane derivatives).[1]
Axial Preference: Often stabilized by the anomeric effect (interaction between the sulfur lone pair and antibonding orbitals) and attractive electrostatic interactions, particularly in non-polar environments.
Implication: In a drug molecule, the 1-oxide can lock into a specific conformation upon binding to a protein, but in solution, it exists as an equilibrium. If the nitrogen is substituted, the molecule becomes capable of existing as cis and trans diastereomers.
Visualization: Conformational Dynamics
Caption: The 1-oxide exists in a dynamic equilibrium between axial and equatorial forms, while the 1,1-dioxide adopts a stable, rigid chair conformation.
Part 2: Synthesis & Reactivity[2]
Precise control over oxidation states is required to selectively generate the sulfoxide without over-oxidizing to the sulfone, or to drive the reaction completely to the sulfone.
Protocol A: Selective Synthesis of Thiomorpholine 1-oxide
Target: Mono-oxidation without N-oxidation or over-oxidation.
Principle: Use of stoichiometric Hydrogen Peroxide (H₂O₂) at controlled temperatures. The amine is often left unprotected as sulfur oxidation is faster than nitrogen oxidation under these conditions, but N-protection (e.g., Boc) is safer for high purity.
Step-by-Step Methodology:
Preparation: Dissolve N-Boc-thiomorpholine (1.0 eq) in Methanol (0.5 M concentration).
Cooling: Cool the solution to 0°C using an ice bath.
Oxidation: Add H₂O₂ (30% aq., 1.1 eq) dropwise over 30 minutes. Note: Excess oxidant or heat leads to dioxide.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC or LCMS (look for M+16 peak).
Quench: Quench excess peroxide with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).
Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x).
Deprotection (if needed): Treat with TFA/DCM (1:1) to remove Boc group.
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol B: Exhaustive Synthesis of Thiomorpholine 1,1-dioxide
Target: Complete oxidation to the thermodynamically stable sulfone.
Principle: Use of strong oxidants like Potassium Permanganate (KMnO4) or excess H₂O₂ with catalytic Tungstate/Molybdate.
Step-by-Step Methodology (KMnO4 Method):
Preparation: Dissolve N-Boc-thiomorpholine (1.0 eq) in Acetic Acid/Water (1:1).
Oxidation: Add KMnO4 (3.0 eq) portion-wise at 0°C. The reaction is exothermic.
Reaction: Stir at RT for 12 hours. The purple color should persist (indicating excess oxidant).
Work-up: Decolorize excess permanganate by adding solid sodium bisulfite (NaHSO₃) until the solution is clear.
Isolation: Basify to pH ~10 (if amine is free) or extract directly if protected. For the Boc-protected derivative, the product often precipitates or is extracted into EtOAc.
Yield: Typically >90%. The sulfone is highly stable.
Visualization: Synthetic Pathways
Caption: Synthetic routes distinguishing kinetic control (sulfoxide) from thermodynamic control (sulfone).
Part 3: Medicinal Chemistry & ADME Implications
Bioisosterism & Design Strategy
Thiomorpholine 1,1-dioxide is a classic bioisostere for morpholine or piperazine .
Why use it? It removes the basic nitrogen (if replacing piperazine) or ether oxygen (morpholine), replacing them with a highly polar, non-basic sulfone. This often fixes hERG liability (by reducing basicity/lipophilicity) and improves metabolic stability.
Solubility: The high polarity (LogP ~ -1.1) significantly boosts aqueous solubility.[2]
Thiomorpholine 1-oxide is less common but useful for fine-tuning.
Why use it? If the sulfone is too polar or lacks the specific H-bond geometry required for the target, the sulfoxide offers an intermediate polarity.
Chirality Warning: Because the sulfur is chiral, using the 1-oxide necessitates asymmetric synthesis or separation of diastereomers if the molecule has other chiral centers. This adds complexity to CMC (Chemistry, Manufacturing, and Controls).
Metabolic Fate (The "Soft Spot" vs. "Block")
This is the most critical biological differentiator.
The Sulfone (1,1-dioxide) is a Metabolic Dead End.
It is highly resistant to oxidative metabolism (CYP450).
It is generally excreted unchanged renaly due to high polarity.
Utility: Use this to block metabolic soft spots.
The Sulfoxide (1-oxide) is Metabolically Labile.
Oxidation: Can be further oxidized to the sulfone by CYP450 or FMO (Flavin-containing monooxygenase).
Reduction: Can be reduced back to the sulfide (thiomorpholine) by sulfoxide reductases in the gut microbiome or liver (e.g., aldehyde oxidase/sulfoxide reductase systems).
Redox Cycling: This interconversion can lead to complex PK profiles and extended residence times, but also variability between patients depending on their microbiome/enzyme expression.
Visualization: Metabolic Pathways
Caption: The sulfoxide is subject to reversible redox cycling, whereas the sulfone is a stable terminal metabolite.
References
Physicochemical Properties of Thiomorpholine Oxides
Source: PubChem.[3] "Thiomorpholine 1,1-dioxide."[4][3][5][6][7][8] National Library of Medicine.
Source: Organic Process Research & Development. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." (2022).[9]
Physical properties of 1-oxothiomorpholine hydrochloride
The Physicochemical Architecture of 1-Oxothiomorpholine Hydrochloride: A Technical Guide for Drug Development Executive Summary 1-Oxothiomorpholine hydrochloride (CAS: 76176-87-9) is a highly versatile heterocyclic build...
Author: BenchChem Technical Support Team. Date: March 2026
The Physicochemical Architecture of 1-Oxothiomorpholine Hydrochloride: A Technical Guide for Drug Development
Executive Summary
1-Oxothiomorpholine hydrochloride (CAS: 76176-87-9) is a highly versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug formulation[1]. By incorporating both a sulfoxide moiety and a secondary amine hydrochloride salt into a six-membered ring, this compound offers a unique physicochemical profile. It is frequently deployed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of active pharmaceutical ingredients (APIs), including antimalarials and POLRMT (mitochondrial RNA polymerase) inhibitors[2].
Quantitative Physicochemical Profile
To effectively utilize 1-oxothiomorpholine hydrochloride in synthesis or formulation, understanding its baseline metrics is critical. The table below consolidates its primary physical and chemical properties[1][3].
Property
Value
Causality / Significance
Chemical Formula
C₄H₁₀ClNOS
Represents the protonated secondary amine and chloride counterion.
Molecular Weight
155.65 g/mol
Low molecular weight allows for high atom economy in modular synthesis.
Exact Mass
155.017 g/mol
Critical for high-resolution mass spectrometry (HRMS) validation.
Polar Surface Area (PSA)
48.31 Ų
Elevated by the S=O dipole; optimizes aqueous solubility and oral bioavailability.
Calculated LogP
~1.33
Indicates a hydrophilic nature, ideal for formulating water-soluble APIs.
Appearance
White to yellow crystals
Indicates high crystalline purity (typically ≥95-98%).
Storage Conditions
Room Temp, Inert Gas
Prevents hygroscopic moisture uptake and further oxidation of the sulfoxide.
Mechanistic Insights: The Causality of Physical Properties
As a Senior Application Scientist, it is vital to look beyond the raw data and understand why this compound behaves the way it does. The utility of 1-oxothiomorpholine hydrochloride stems from three structural pillars:
The Sulfoxide (S=O) Motif: The oxidation of the thioether to a sulfoxide introduces a strong dipole moment and acts as a potent hydrogen bond acceptor. This significantly increases the polarity and aqueous solubility of the parent molecule[4]. Furthermore, the electron-withdrawing nature of the sulfoxide inductively reduces the basicity (pKa) of the secondary amine. Lowering basicity is a proven, causality-driven strategy to mitigate phospholipidosis and improve membrane permeability in drug candidates[4].
Metabolic Stability: In biological systems, unoxidized thioethers are highly susceptible to rapid, unpredictable metabolic oxidation by cytochrome P450 enzymes. Pre-oxidizing the ring to a sulfoxide acts as a metabolic block, enhancing the in vivo half-life of the resulting drug construct[4].
Hydrochloride Salt Formation: The protonation of the secondary amine to form an HCl salt dramatically lowers the lattice energy required for dissolution compared to the free base. The resulting ion-dipole interactions with water molecules drive rapid hydration, ensuring excellent kinetic solubility during formulation.
Logical relationship between structural modifications and physicochemical properties.
Experimental Methodologies for Characterization
To ensure batch-to-batch consistency and validate the physical properties of 1-oxothiomorpholine hydrochloride, rigorous, self-validating analytical protocols are required.
Protocol A: Thermodynamic Solubility Profiling
Objective: To determine the maximum equilibrium solubility of the salt in physiological media.
Causality & Self-Validation: Thermodynamic solubility requires the system to reach a true equilibrium between the solid lattice and the solvated ions. The presence of a residual solid pellet at the end of the assay is the critical self-validating checkpoint confirming that the solution is genuinely saturated.
Sample Preparation: Dispense 50 mg of 1-oxothiomorpholine hydrochloride into a 2 mL microcentrifuge tube. Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4).
Equilibration: Seal the tube and place it in a thermomixer set to 37°C at 800 RPM for 24 hours. Rationale: 37°C mimics human physiological conditions, while the 24-hour duration ensures the dissolution kinetics have plateaued into a thermodynamic equilibrium.
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes. Validation Check: Visually confirm the presence of a solid pellet. If no pellet is visible, the solution is not saturated; add an additional 25 mg of API and repeat Step 2.
Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any suspended micro-crystals that could skew quantification.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 210 nm) against a pre-validated 5-point calibration curve.
Step-by-step workflow for thermodynamic solubility profiling of the hydrochloride salt.
Protocol B: Structural Validation via NMR Spectroscopy
Objective: To confirm the integrity of the sulfoxide group and the protonated amine.
Causality & Self-Validation: The hydrochloride salt makes the compound highly soluble in Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d6 (DMSO-d₆)[5]. While D₂O provides rapid dissolution, it causes deuterium exchange with the acidic amine protons (NH₂⁺), rendering them invisible on the ¹H NMR spectrum. To observe the amine protons and validate salt formation, DMSO-d₆ must be used. The self-validating internal standard is Tetramethylsilane (TMS) at 0.00 ppm.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS.
Acquisition: Acquire a ¹H NMR spectrum at 400 MHz.
Spectral Analysis:
Look for a broad singlet downfield (typically >8.0 ppm) corresponding to the protonated amine (-NH₂⁺Cl⁻).
The methylene protons (-CH₂-) adjacent to the sulfoxide and the amine will appear as complex multiplets (between 2.80 and 3.50 ppm). This complexity arises because the chiral nature of the sulfoxide sulfur makes the axial and equatorial protons diastereotopic and chemically non-equivalent[5].
Conclusion
1-Oxothiomorpholine hydrochloride is a prime example of how targeted structural modifications—specifically sulfoxidation and salt formation—can drastically alter the physical properties of a base heterocycle. By leveraging its enhanced solubility, modulated basicity, and metabolic stability, researchers can effectively bypass common pharmacokinetic bottlenecks in early-stage drug discovery.
An In-depth Technical Guide to the Conformational Analysis of Thiomorpholine 1-Oxide: Axial vs. Equatorial Equilibria
Abstract Thiomorpholine and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a sulfoxide group at the 1-position of the thiomorpholine ring introduces a ch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Thiomorpholine and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a sulfoxide group at the 1-position of the thiomorpholine ring introduces a chiral center and significantly influences the molecule's three-dimensional structure, thereby impacting its biological activity and physical properties.[2] This technical guide provides a comprehensive analysis of the conformational preferences of thiomorpholine 1-oxide, with a particular focus on the equilibrium between the axial and equatorial orientations of the sulfoxide oxygen. We will delve into the underlying stereoelectronic principles, detail the key experimental and computational methodologies for this analysis, and synthesize the available information to provide a cohesive understanding for researchers, scientists, and drug development professionals.
Foundational Concepts in the Conformational Analysis of Six-Membered Heterocycles
The thiomorpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interconversion between two chair forms, known as a ring flip, results in the exchange of axial and equatorial positions.
For substituted cyclohexanes, the equatorial position is generally favored for bulky groups to avoid unfavorable 1,3-diaxial interactions, which are a form of steric strain. However, in heterocyclic systems, the presence of heteroatoms and their lone pairs of electrons introduces more complex stereoelectronic interactions that can influence conformational equilibria.
The Anomeric Effect
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom) in a six-membered ring to prefer the axial orientation, despite the potential for greater steric hindrance.[4] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. For this interaction to be optimal, the orbitals must be anti-periplanar, a condition met when the substituent is axial.
The Gauche Effect
The gauche effect is the tendency for a conformation with adjacent electronegative groups in a gauche arrangement (a 60° dihedral angle) to be more stable than the anti conformation (a 180° dihedral angle).[5] This is often explained by a stabilizing hyperconjugative interaction between the bonding (σ) orbital of one C-X bond and the antibonding (σ*) orbital of the other.
In the context of thiomorpholine 1-oxide, both the anomeric and gauche effects, along with classic steric considerations, are expected to play a crucial role in determining the preferred orientation of the S=O group.
Experimental Methodologies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying conformational equilibria in solution.[6]
2.1.1. 1H NMR: Chemical Shifts and Coupling Constants
The chemical shifts of the protons adjacent to the sulfoxide group are sensitive to its orientation. Typically, an axial S=O group will deshield the syn-axial protons at the C3 and C5 positions.
Vicinal proton-proton coupling constants (3JHH) are invaluable for determining dihedral angles and, by extension, the ring conformation. The Karplus equation relates the magnitude of 3JHH to the dihedral angle between the coupled protons. In a rigid chair conformation, large trans-diaxial couplings (3Jaa, typically 8-13 Hz) and smaller axial-equatorial (3Jae) and equatorial-equatorial (3Jee) couplings (typically 1-5 Hz) are observed. For a molecule undergoing rapid ring inversion, the observed coupling constants are a population-weighted average of the values for each conformer.
NOE experiments, such as 2D NOESY or ROESY, can provide through-space correlations between protons that are close to each other. For example, an axial S=O group would be expected to show NOE correlations to the syn-axial protons.
2.1.3. Experimental Protocol: Variable Temperature 1H NMR
Sample Preparation: Dissolve a pure sample of thiomorpholine 1-oxide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at room temperature (e.g., 298 K).
Low-Temperature Studies: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate and acquire a new 1H NMR spectrum.
Data Analysis: Monitor changes in chemical shifts and coupling constants as a function of temperature. If the ring inversion is slow enough at low temperatures, separate signals for the axial and equatorial conformers may be observed. The ratio of the integrals of these signals can be used to calculate the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule.[7]
Crystal Growth: Grow single crystals of thiomorpholine 1-oxide of suitable quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
The resulting crystal structure will show the preferred conformation of thiomorpholine 1-oxide in the solid state, including the orientation of the S=O group and all bond lengths and angles. It is important to note that packing forces in the crystal lattice can sometimes favor a conformation that is not the most stable in solution.[3]
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are essential for predicting the relative energies of different conformers and for understanding the underlying electronic effects.[8]
Conformational Searching and Energy Minimization
The first step is to identify all possible low-energy conformations of thiomorpholine 1-oxide. This can be done through a systematic or stochastic conformational search. Each identified conformer is then subjected to geometry optimization to find its minimum energy structure.
Calculation of Relative Energies
Once the optimized geometries of the axial and equatorial conformers are obtained, their relative energies can be calculated. It is crucial to include corrections for zero-point vibrational energy (ZPVE) and to calculate the Gibbs free energy (G) to compare with experimental data from solution-phase experiments.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for investigating hyperconjugative interactions. It can be used to identify and quantify the stabilizing interactions, such as the anomeric effect, that contribute to the preference for a particular conformation.
Computational Workflow: DFT Analysis of Thiomorpholine 1-Oxide Conformers
Caption: A typical DFT workflow for analyzing the conformational isomers of thiomorpholine 1-oxide.
Analysis of the Axial vs. Equatorial Preference in Thiomorpholine 1-Oxide
While a definitive experimental or computational study dedicated solely to thiomorpholine 1-oxide is not prominent in the literature, we can synthesize information from related systems to predict its conformational behavior.
Steric Considerations
A simple steric argument would suggest that the equatorial conformation of the S=O group is more stable to avoid 1,3-diaxial interactions with the axial protons at C3 and C5.
Stereoelectronic Effects
The situation is more complex due to stereoelectronic effects. In the axial conformer, the lone pair on the nitrogen atom can engage in a stabilizing hyperconjugative interaction with the antibonding (σ) orbital of the axial S=O bond (an anomeric-type interaction). Conversely, in the equatorial conformer, the lone pair on the sulfur atom can interact with the antibonding (σ) orbitals of the C-N bonds. The relative strengths of these interactions will significantly influence the equilibrium.
Studies on N-alkylmorpholine N-oxides have shown a strong preference for the axial orientation of the N-oxide group, indicating that stereoelectronic effects can override steric hindrance.[9] It is plausible that similar effects are at play in thiomorpholine 1-oxide.
Solvent Effects
The conformational equilibrium can be sensitive to the solvent. Polar solvents can stabilize the conformer with the larger dipole moment. The equatorial conformer of thiomorpholine 1-oxide is expected to have a larger dipole moment than the axial conformer. Therefore, in polar solvents, the preference for the equatorial conformer may increase.
Summary of Expected Conformational Data
The following table summarizes the expected trends in experimental and computational data for the two conformers of thiomorpholine 1-oxide, based on principles from related systems.
Parameter
Axial S=O Conformer
Equatorial S=O Conformer
Rationale
3Jaa (protons at C2/C6 and C3/C5)
Expected to be larger
Expected to be smaller
Reflects the population of the rigid chair.
Chemical Shift of syn-axial protons
Downfield (deshielded)
Upfield (shielded)
Anisotropy of the axial S=O bond.
Relative Gibbs Free Energy (Gas Phase)
Potentially lower
Potentially higher
Anomeric-type interactions may stabilize the axial form.
Relative Gibbs Free Energy (Polar Solvent)
May increase
May decrease
The equatorial conformer is expected to have a larger dipole moment.
Conclusion
The conformational analysis of thiomorpholine 1-oxide is a nuanced interplay of steric and stereoelectronic effects. While a simple steric model predicts a preference for the equatorial orientation of the sulfoxide oxygen to avoid 1,3-diaxial interactions, the potential for stabilizing anomeric-type hyperconjugative interactions in the axial conformer cannot be discounted and may lead to a significant population of, or even a preference for, the axial form, particularly in non-polar solvents.
A definitive determination of the conformational equilibrium requires detailed experimental studies, primarily using variable-temperature NMR spectroscopy, coupled with high-level computational analysis. Such studies would not only elucidate the three-dimensional structure of this important heterocyclic scaffold but also provide deeper insights into the fundamental stereoelectronic forces that govern molecular conformation.
References
PubChem. Thiomorpholine 1-oxide. National Center for Biotechnology Information. [Link]
Alemany, A., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233. [Link]
Alabugin, I. V. (2016). Stereoelectronic Effects.
Horta, B. A. C., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1834. [Link]
Huang, X., et al. (2023). Thioamide N–C(S) Activation. Chemical Science, 14(1), 123-130. [Link]
Ibrahim, M., et al. (2016). DENSITY FUNCTIONAL THEORY STUDIES OF CONFORMATION. Journal of Structural Chemistry, 57(8), 1640-1648.
Johnson, R. A., & Szafraniec, L. L. (1970). The conformational analysis of saturated heterocycles. Part XXXVIII. N-alkylpiperidine and N-alkylmorpholine N-oxides. Journal of the Chemical Society B: Physical Organic, 8, 1514-1519. [Link]
Li, Z., et al. (2024). Nitrene-mediated aminative N–N–N coupling: facile access to triazene 1-oxides. Chemical Science, 15(1), 123-130. [Link]
Mohamed, S. K., et al. (2021). Crystal structure, MEP/DFT/XRD, thione ⇌ thiol tautomerization, HSA, NBO, NLO, TD-DFT/Tuac Eg and molecular docking of (E)-methyl 2-(1-phenylethylidene)hydrazinecarbodithioate. Journal of Molecular Structure, 1244, 130953.
Ashenhurst, J. (2022). Conformational Analysis. In Master Organic Chemistry. [Link]
Pal, A., et al. (2018). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1157, 439-446.
Pophristic, V., & Goodman, L. (2001). The anomeric and exo-anomeric effects of a hydroxyl group and the stereochemistry of the hemiacetal linkage.
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
Singh, G., et al. (2022).
Alkorta, I., & Elguero, J. (2003). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Structural Chemistry, 14(4), 365-373.
Rauter, A. P. (2012). Reactions of the anomeric centre Part I. In Carbohydrate Chemistry. The Royal Society of Chemistry.
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 17(12), 14736-14774. [Link]
Kiss, L., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 28(23), 7856. [Link]
Thiomorpholine 1-oxide molecular weight and formula
The following technical guide provides an in-depth physicochemical and synthetic profiling of Thiomorpholine 1-oxide. Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry[1] Executive Summary Thiomorpho...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth physicochemical and synthetic profiling of Thiomorpholine 1-oxide.
Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry[1]
Executive Summary
Thiomorpholine 1-oxide (CAS: 39213-13-3) represents a critical intermediate in the structural optimization of heterocyclic drugs.[1] As the mono-oxidized derivative of thiomorpholine, it serves as a "chimeric" bioisostere—bridging the lipophilicity gap between the parent thiomorpholine and the highly polar thiomorpholine 1,1-dioxide (sulfone). This guide details its molecular specifications, validated synthesis protocols, and conformational dynamics, providing a roadmap for its integration into fragment-based drug discovery (FBDD).
Fundamental Physicochemical Properties
The precise characterization of Thiomorpholine 1-oxide is essential for accurate stoichiometry in synthetic workflows. Unlike its dioxide counterpart, the monoxide introduces a chiral center at the sulfur atom, creating potential for diastereomeric salt formation, although it is typically handled as a racemate in bulk synthesis.
Property
Specification
Notes
IUPAC Name
1-thiomorpholin-1-one
Also known as 1,4-thiazinane 1-oxide
Molecular Formula
CHNOS
Distinct from the dioxide (CHNOS)
Molecular Weight
119.19 g/mol
Monoisotopic Mass: 119.04 Da
Appearance
White to off-white solid
Hygroscopic; store under inert atmosphere
Solubility
Water (High), DMSO, Methanol
Poor solubility in non-polar ethers/alkanes
LogP (Calc)
-1.4
Significantly more polar than thiomorpholine (LogP ~0.[2][3]2)
H-Bond Acceptors
2 (N, S=O)
The sulfoxide oxygen is a strong H-bond acceptor
H-Bond Donors
1 (NH)
Secondary amine remains available for functionalization
Synthetic Methodologies
The synthesis of Thiomorpholine 1-oxide requires controlled oxidation.[4] A common pitfall is over-oxidation to the sulfone (1,1-dioxide). The protocol below utilizes sodium periodate (NaIO
), which offers superior selectivity over hydrogen peroxide (HO) for stopping at the sulfoxide stage.
Protocol: Selective Oxidation of Thiomorpholine
Objective: Synthesis of Thiomorpholine 1-oxide without sulfone contamination.
Preparation: Dissolve thiomorpholine (10 mmol) in 20 mL of Water/Methanol (1:1) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
Oxidant Addition: Dissolve NaIO
(10.5 mmol) in 15 mL of water. Add this solution dropwise to the amine mixture over 30 minutes. Crucial: Rapid addition causes local heating and over-oxidation.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The product will appear more polar than the starting material.
Work-up: Filter off the precipitated sodium iodate (NaIO
) byproduct.
Extraction: Concentrate the filtrate to remove methanol. Extract the aqueous residue continuously with chloroform or dichloromethane (DCM) for 12 hours (liquid-liquid extractor recommended due to high water solubility).
Purification: Dry the organic layer over anhydrous Na
SO, filter, and concentrate in vacuo. If necessary, recrystallize from Ethanol/EtO.
Self-Validating Check: The product should show a strong IR stretch at ~1030–1060 cm
(S=O), distinct from the sulfone doublet (~1120, 1300 cm).
Structural Analysis & Stereochemistry
Thiomorpholine 1-oxide exists in a chair conformation. However, unlike cyclohexane, the introduction of heteroatoms creates a complex conformational equilibrium between the Axial and Equatorial sulfoxide forms.
Axial Preference: In many 6-membered thiane oxides, the S=O bond prefers the axial position due to the anomeric effect (n
interaction) and attractive electrostatic interactions across the ring.
Equatorial Preference: Steric bulk at the nitrogen (if substituted) or solvent polarity can shift the equilibrium toward the equatorial conformer to minimize 1,3-diaxial interactions.
NMR Signature (H NMR, 400 MHz, DO)
The ring protons exhibit a complex splitting pattern due to the asymmetry induced by the sulfoxide.
2.6 – 2.8 ppm: Multiplets corresponding to protons anti to the sulfoxide oxygen.
3.0 – 3.4 ppm: Deshielded multiplets corresponding to protons syn to the sulfoxide oxygen (anisotropic effect of S=O).
Coupling: Geminal coupling (~12-14 Hz) and vicinal coupling (axial-axial ~10-12 Hz) confirm the rigid chair structure.
Visualizing the Pathway & Conformation
Figure 1: Synthetic pathway and conformational equilibrium of Thiomorpholine 1-oxide. The sulfoxide oxygen can flip between axial and equatorial positions, influencing binding affinity.
Applications in Drug Design
1. Solubility Modulation:
Thiomorpholine 1-oxide is significantly more hydrophilic than thiomorpholine. Incorporating this moiety is a strategic tactic to lower LogP and improve the metabolic stability of a drug candidate without altering the core geometry significantly.
2. Bioisosterism:
It acts as a bioisostere for:
Morpholine: Replacing the ether oxygen with sulfoxide changes the H-bond acceptor vector and introduces a dipole moment that can pick up unique interactions in a binding pocket.
Piperazine: It removes the basicity of the distal nitrogen (if N-linked) or provides a non-basic alternative to the N-methyl group.
3. Polymer Chemistry:
Recent studies utilize thiomorpholine 1-oxide derivatives (e.g., methacrylates) to create stimuli-responsive, hydrophilic polymers that exhibit hemocompatibility, making them suitable for blood-contacting medical devices [1].
References
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers. MDPI. Retrieved from [Link]
Thiomorpholine 1-oxide Compound Summary. PubChem. Retrieved from [Link]
Synthesis of Thiomorpholine via Telescoped Photochemical Thiol–Ene Sequence. National Institutes of Health (NIH). Retrieved from [Link]
The Strategic Role of Thiomorpholine 1-Oxide as a Morpholine Bioisostere in Medicinal Chemistry
The Morpholine Liability and the Bioisosteric Rationale Morpholine is a ubiquitous "privileged scaffold" in medicinal chemistry, featured in over 20 FDA-approved drugs, including linezolid and gefitinib. Its success stem...
Author: BenchChem Technical Support Team. Date: March 2026
The Morpholine Liability and the Bioisosteric Rationale
Morpholine is a ubiquitous "privileged scaffold" in medicinal chemistry, featured in over 20 FDA-approved drugs, including linezolid and gefitinib. Its success stems from its ability to act as a hinge-binder in kinase inhibitors and to modulate the physicochemical properties of drug candidates. However, the morpholine ring frequently presents significant pharmacokinetic liabilities. The electron-rich alpha-carbons adjacent to the oxygen and nitrogen atoms are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, often leading to ring-opening, rapid clearance, and potential toxicity.
To circumvent these issues, medicinal chemists employ bioisosteric replacement. Substituting the oxygen atom with a sulfur atom yields thiomorpholine. While this eliminates the ether oxygen liability, unoxidized thiomorpholine is highly lipophilic and metabolically unstable, rapidly oxidizing in vivo to unpredictable sulfoxide and sulfone metabolites.
The strategic pre-oxidation of thiomorpholine to thiomorpholine 1-oxide (the sulfoxide) provides a highly optimized bioisostere [3]. The incorporation of the sulfoxide moiety introduces a strong dipole, acts as a potent hydrogen-bond acceptor, and creates a chiral center at the sulfur atom, fundamentally altering the molecule's interaction with biological targets and its pharmacokinetic profile.
Logical flow of morpholine bioisosteric replacement to thiomorpholine 1-oxide.
Physicochemical and Pharmacokinetic Profiling
The transition from morpholine to thiomorpholine 1-oxide is not merely structural; it is a profound physicochemical shift. The electron-withdrawing nature of the sulfoxide group exerts an inductive effect across the ring, significantly lowering the pKa of the distal secondary amine.
By modulating the pKa from ~8.3 (morpholine) to ~7.0–7.5 (thiomorpholine 1-oxide), the basicity is reduced. At a physiological pH of 7.4, a larger fraction of the thiomorpholine 1-oxide derivative exists in its un-ionized form. This directly enhances passive membrane permeability (e.g., Caco-2 permeability) while retaining sufficient basicity to form critical salt bridges within target binding pockets [3]. Furthermore, the strong dipole of the S=O bond dramatically decreases lipophilicity (LogP) and increases aqueous solubility.
Table 1: Comparative Physicochemical Properties of Six-Membered Heterocycles
Property
Morpholine
Thiomorpholine
Thiomorpholine 1-Oxide
Thiomorpholine 1,1-Dioxide
Heteroatom
-O-
-S-
-S(=O)-
-SO2-
Amine pKa (approx.)
8.3
8.9
7.0 - 7.5
5.4
Lipophilicity (LogP)
Low
High
Very Low (Highly Polar)
Low
H-Bond Acceptors
1 (Ether O)
0
1 (Sulfoxide O)
2 (Sulfone O)
Metabolic Stability
Moderate (CYP liability)
Poor (Rapidly oxidized)
Good
Excellent
Case Studies in Drug Discovery
The empirical value of thiomorpholine 1-oxide is best demonstrated through its application in advanced drug discovery programs.
Antimalarial Ozonides (Artefenomel Analogs):
In the pursuit of long-acting antimalarial ozonides, researchers evaluated various six-membered ring subseries to optimize the pharmacokinetic profile of Artefenomel (OZ439). According to research published in the1 [1], the incorporation of thiomorpholine 1-oxide yielded the best in vivo curative efficacy against Plasmodium berghei-infected mice. The sulfoxide bioisostere successfully balanced aqueous solubility with prolonged plasma exposure, outperforming both the parent morpholine and highly basic tertiary amine derivatives.
Antitubercular Nitrofuran Isoxazolines:
In the development of antitubercular agents, modifying the outer rings of nitrofuran isoxazolines is critical for overcoming poor solubility and extensive protein binding. A study detailed in 2 [2] demonstrated that replacing the morpholine ring with a thiomorpholine 1-oxide moiety resulted in a compound with significantly increased aqueous solubility, enhanced Caco-2 permeability, and reduced plasma protein binding. While the unoxidized thiomorpholine intermediate exhibited very poor metabolic stability (due to rapid in vivo S-oxidation), the pre-oxidized thiomorpholine 1-oxide provided a stable, permeable lead compound.
Experimental Methodologies: Chemoselective Synthesis of Thiomorpholine 1-Oxide
The synthesis of thiomorpholine 1-oxide derivatives requires precise chemocontrol. The primary challenge is arresting the oxidation at the sulfoxide stage, preventing over-oxidation to the sulfone (thiomorpholine 1,1-dioxide), which drastically reduces the amine's pKa to ~5.4, potentially abolishing target binding.
Sodium periodate (NaIO₄) is the oxidant of choice over meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). NaIO₄ offers superior chemoselectivity for sulfide-to-sulfoxide conversion at low temperatures, creating a self-validating system where the reaction naturally stalls before sulfone formation if temperature is strictly controlled.
Step-by-Step Protocol: Controlled Oxidation
Substrate Dissolution: Dissolve the thiomorpholine derivative (1.0 eq) in a co-solvent mixture of Methanol (MeOH) and Water (H₂O) (typically 4:1 v/v).
Causality: NaIO₄ is highly soluble in water, whereas the organic substrate requires methanol. The miscible biphasic system ensures a homogeneous reaction environment, preventing localized concentration spikes that drive over-oxidation.
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.
Causality: Oxidation is an exothermic process. Maintaining 0 °C kinetically favors the formation of the sulfoxide and suppresses the activation energy required for the second oxidation step to the sulfone.
Reaction Monitoring: Allow the mixture to stir, gradually warming to room temperature. Monitor strictly via TLC or LC-MS every 30 minutes.
Causality: The reaction must be quenched the moment the starting material is consumed. Prolonged exposure, even to mild oxidants, risks sulfone formation.
Quenching & Extraction: Once complete (typically 2–4 hours), filter the precipitated sodium iodate (NaIO₃) salts. Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography to isolate the pure thiomorpholine 1-oxide.
Step-by-step experimental workflow for the controlled oxidation of thiomorpholine.
Conclusion
Thiomorpholine 1-oxide represents a sophisticated evolution of the morpholine scaffold. By meticulously modulating basicity, enhancing polarity, and eliminating the oxidative liabilities of the parent ether, this bioisostere empowers drug development professionals to rescue promising leads hindered by poor pharmacokinetics. When synthesized through rigorously controlled, chemoselective protocols, thiomorpholine 1-oxide stands as a highly reliable and versatile structural motif in modern medicinal chemistry.
References
Seeking the Elusive Long-Acting Ozonide: Discovery of Artefenomel (OZ439)
Application Notes and Protocols for the Synthesis of Thiomorpholine 1-Oxide
Abstract This comprehensive guide details the chemical synthesis of thiomorpholine 1-oxide, a valuable sulfoxide intermediate, from its parent sulfide, thiomorpholine. The thiomorpholine scaffold and its oxidized derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the chemical synthesis of thiomorpholine 1-oxide, a valuable sulfoxide intermediate, from its parent sulfide, thiomorpholine. The thiomorpholine scaffold and its oxidized derivatives are pivotal in medicinal chemistry and drug development, serving as key structural motifs in a range of therapeutic agents.[1] This document provides an in-depth analysis of the selective oxidation of the sulfur atom, a critical transformation that modulates the physicochemical properties of the molecule. We present and contrast three field-proven protocols using common, yet distinct, oxidizing agents: Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic Acid (m-CPBA), and Sodium Periodate (NaIO₄). The causality behind experimental choices, strategies to mitigate over-oxidation to the corresponding sulfone (thiomorpholine 1,1-dioxide), and detailed analytical characterization methods are discussed. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of sulfur-containing heterocycles.
Introduction: The Scientific Rationale
Thiomorpholine and its oxidized derivatives, thiomorpholine 1-oxide (a sulfoxide) and thiomorpholine 1,1-dioxide (a sulfone), are privileged scaffolds in modern pharmacology.[1] The parent heterocycle, thiomorpholine, is a saturated six-membered ring containing both nitrogen and sulfur atoms. The controlled oxidation of the sulfur atom to the sulfoxide level introduces a chiral center and significantly alters the molecule's properties, including polarity, solubility, and its ability to act as a hydrogen bond acceptor. These modifications are crucial for optimizing drug-receptor interactions and improving pharmacokinetic profiles.
The primary challenge in this synthesis is achieving selective mono-oxidation. The sulfoxide product is often more susceptible to oxidation than the starting sulfide, leading to the formation of the thermodynamically stable sulfone as an undesired byproduct.[2] Therefore, the choice of oxidant and the precise control of reaction conditions are paramount to maximizing the yield and purity of thiomorpholine 1-oxide.
This guide provides the necessary protocols and scientific context to successfully navigate this critical synthetic step.
Strategic Overview of Sulfide Oxidation
The conversion of a sulfide to a sulfoxide involves the transfer of a single oxygen atom to the sulfur center. The general mechanism proceeds via an electrophilic attack of the oxidant on the nucleophilic sulfur atom.
Figure 1: General workflow of thiomorpholine oxidation.
The key to a successful synthesis lies in selecting an oxidant and conditions that favor the formation of the sulfoxide while minimizing the rate of the second oxidation step to the sulfone. We will explore three common reagents that offer different balances of reactivity, selectivity, and operational simplicity.
Comparative Analysis of Oxidation Protocols
The selection of an oxidizing agent is a critical decision based on factors such as substrate compatibility, desired selectivity, cost, safety, and ease of workup. Below is a summary of the three protocols detailed in this guide.
Parameter
Protocol 1: Hydrogen Peroxide
Protocol 2: m-CPBA
Protocol 3: Sodium Periodate
Primary Oxidant
30% Hydrogen Peroxide (H₂O₂)
meta-Chloroperoxybenzoic Acid
Sodium Periodate (NaIO₄)
Selectivity
Good; can be temperature- and stoichiometry-dependent.
Good to Excellent; highly dependent on stoichiometry and temperature.
Excellent; generally stops cleanly at the sulfoxide stage under mild conditions.
Key Advantage
"Green" reagent; byproduct is water.
High reactivity; often proceeds quickly at low temperatures.
High selectivity; mild conditions and simple workup.
Key Disadvantage
Can require catalysts or acidic conditions; potential for thermal runaway.
Moderate; requires base wash to remove acidic byproduct.
Low; filtration of inorganic byproduct followed by extraction.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, consult the Safety Data Sheets (SDS) for all reagents. Work must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
Protocol 1: Oxidation with Hydrogen Peroxide (H₂O₂) - The "Green" Approach
This protocol is adapted from a well-established procedure for the oxidation of N-substituted thiomorpholine derivatives and represents a clean, environmentally conscious method.[3] The reaction is performed at low temperature to control the exotherm and enhance selectivity.
Materials:
Thiomorpholine (1.0 eq)
30% Hydrogen Peroxide (w/w in H₂O) (1.1 eq)
Acetonitrile (or Methanol)
Dichloromethane (DCM)
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq) in acetonitrile (approx. 10 mL per gram of thiomorpholine).
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to equilibrate the temperature to 0 °C.
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution using a syringe or dropping funnel. Caution: The addition may be exothermic. Maintain the internal temperature below 5-10 °C.
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
Workup:
Once the reaction is complete, dilute the mixture with deionized water (20 mL).
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).
Combine the organic layers.
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thiomorpholine 1-oxide.
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly effective and generally reliable oxidant for converting sulfides to sulfoxides. Careful control of stoichiometry is critical to prevent over-oxidation.
Reaction Setup: Dissolve thiomorpholine (1.0 eq) in dichloromethane (DCM, approx. 20 mL per gram) in a round-bottom flask with a magnetic stir bar.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Oxidant Addition: Add m-CPBA (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS (typically complete within 1-3 hours).
Workup:
Cool the reaction mixture back to 0 °C.
Quench any excess peroxide by adding saturated aqueous Na₂S₂O₃ solution (10 mL) and stirring vigorously for 10 minutes.
Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ (2 x 20 mL, to remove m-chlorobenzoic acid byproduct), deionized water (20 mL), and brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄.
Isolation & Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.
Protocol 3: Oxidation with Sodium Periodate (NaIO₄) - The Selective Approach
This protocol, based on a classic method from Organic Syntheses, is renowned for its high selectivity in oxidizing sulfides to sulfoxides with minimal formation of the sulfone byproduct.[4]
Materials:
Thiomorpholine (1.0 eq)
Sodium Periodate (NaIO₄) (1.05 eq)
Methanol-Water solvent mixture (e.g., 1:1 v/v)
Dichloromethane (DCM) or Chloroform (CHCl₃)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask, suspend sodium periodate (1.05 eq) in the methanol-water solvent mixture (approx. 20 mL per gram of thiomorpholine).
Cooling: Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.
Substrate Addition: Add thiomorpholine (1.0 eq) to the cold suspension.
Reaction: Stir the mixture vigorously at 0 °C. The reaction is often heterogeneous. Monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
Workup:
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the insoluble sodium iodate (NaIO₃) byproduct. Wash the filter cake with a small amount of the methanol-water solvent and then with DCM.
Transfer the combined filtrate to a separatory funnel.
Extract the aqueous phase with DCM or CHCl₃ (3 x 25 mL).
Combine the organic extracts.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the desired thiomorpholine 1-oxide.
Product Characterization and Validation
Proper characterization is essential to confirm the identity and purity of the synthesized thiomorpholine 1-oxide.
Figure 2: Workflow for product purification and validation.
Appearance: Typically a white to off-white solid or a viscous oil.
Spectroscopic Analysis:
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the structure. Upon oxidation, the protons on the carbons adjacent to the sulfur atom (C2 and C6) experience a significant downfield shift due to the electron-withdrawing effect of the sulfoxide group.
Thiomorpholine (Starting Material, in CDCl₃): ~2.5-2.6 ppm (m, 4H, -S-CH ₂-) and ~3.0-3.1 ppm (m, 4H, -N-CH ₂-).[4]
Thiomorpholine 1-Oxide (Product, in DMSO-d₆): The signals for the protons adjacent to the sulfoxide will shift downfield into the ~2.8-3.0 ppm region, while the protons adjacent to the nitrogen will also show distinct multiplets. The presence of thiomorpholine 1-oxide as an intermediate has been confirmed by in situ NMR.[6]
¹³C NMR Spectroscopy: Similar to the proton spectrum, the carbon atoms adjacent to the sulfur will exhibit a downfield shift upon oxidation.
Thiomorpholine (Starting Material, in CDCl₃): ~28.3 ppm (-C H₂-S-) and ~47.9 ppm (-C H₂-N-).[4]
Thiomorpholine 1-Oxide (Product): The -C H₂-S(O)- signal is expected to shift significantly downfield to approximately 48-55 ppm.
Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum is the appearance of a strong absorption band corresponding to the S=O stretch.
S=O Stretch: Expected in the range of 1030-1070 cm⁻¹ . The presence of this peak is strong evidence of successful oxidation.[3]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Expected [M+H]⁺: m/z = 120.0483
Troubleshooting and Field-Proven Insights
Problem: Over-oxidation to Sulfone.
Cause: Excessive oxidant, elevated temperature, or prolonged reaction time.
Solution:
Stoichiometry: Use no more than 1.05-1.1 equivalents of the oxidant.
Temperature Control: Maintain low temperatures (0 °C or below), especially during the addition of the oxidant.
Monitoring: Follow the reaction closely by TLC. The sulfone will appear as a more polar spot than the sulfoxide. Quench the reaction as soon as the starting material is consumed.
Reagent Choice: Sodium periodate is generally the most selective choice for avoiding over-oxidation.[4]
Problem: Incomplete Reaction.
Cause: Insufficient oxidant, low temperature, or poor reagent quality.
Solution:
Ensure the starting thiomorpholine is pure.
Verify the activity of the oxidant. m-CPBA can degrade upon storage. H₂O₂ solutions can decrease in concentration over time.
If the reaction stalls at low temperature, allow it to warm slowly to room temperature while carefully monitoring for sulfone formation.
Problem: Difficult Workup (m-CPBA Method).
Cause: The byproduct, meta-chlorobenzoic acid (m-CBA), can be difficult to remove completely.
Solution: Be thorough with the saturated NaHCO₃ washes. Multiple washes may be necessary. Check the pH of the aqueous layer to ensure it is basic, indicating that the acid has been neutralized and extracted.
Conclusion
The synthesis of thiomorpholine 1-oxide is a fundamental and enabling transformation for drug discovery programs. The choice of oxidant dictates the reaction's profile in terms of safety, cost, and selectivity. For a green and scalable approach, the hydrogen peroxide method is attractive. For rapid, high-yielding reactions where cost is less of a concern, m-CPBA is a reliable choice. For maximum selectivity and avoidance of over-oxidation, particularly with sensitive substrates, sodium periodate offers a distinct advantage. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this key synthetic intermediate for their scientific endeavors.
References
Pouzet, A., Large, S., Groleau, D., & Lépine, F. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433–442. [Link]
Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78. [Link]
Iftime, M. M., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233. [Link]
Wirth, T. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. Molecules, 27(24), 8763. [Link]
Bahrami, K., Khodaei, M. M., & Yousefi, A. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 633-639. [Link]
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
Wiedner, E. S., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2474. [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12600299, Thiomorpholine 1-oxide. Retrieved March 7, 2026, from [Link].
Nagy, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1842. [Link]
ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved March 7, 2026, from [Link]
Pearson+. (n.d.). How does sodium periodate function in the oxidation of sulfides to sulfoxides? Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved March 7, 2026, from [Link]
Fernández, I., & Cossío, F. P. (2000). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2, (4), 757-763. [Link]
Application Notes and Protocols: Selective Oxidation of Thiomorpholine to Thiomorpholine-1-oxide
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Sulfoxide Moiety in Thiomorpholine Scaffolds Thiomorpholine and its derivatives are privileged scaffolds in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfoxide Moiety in Thiomorpholine Scaffolds
Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of bioactive molecules and approved drugs. The sulfur atom within the thiomorpholine ring offers a unique opportunity for chemical modification, most notably through oxidation. The selective oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom and significantly alters the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. This transformation can have profound effects on a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Therefore, the ability to selectively and reliably oxidize thiomorpholine to its corresponding sulfoxide, while avoiding over-oxidation to the sulfone, is a critical process in drug discovery and development.
This guide provides a detailed overview of the principles and practical protocols for the selective oxidation of thiomorpholine to thiomorpholine-1-oxide. It is designed to equip researchers with the knowledge to choose appropriate reaction conditions, execute the synthesis efficiently, and troubleshoot common challenges.
Chemical Principles of Selective Sulfide Oxidation
The core challenge in the oxidation of sulfides to sulfoxides lies in preventing the subsequent oxidation of the sulfoxide to the sulfone. This is because the sulfoxide itself is susceptible to oxidation, often under similar conditions required for the initial sulfide oxidation.
Method
Application Note: High-Fidelity Synthesis of Thiomorpholine 1-Oxide Hydrochloride
Executive Summary & Strategic Analysis Thiomorpholine 1-oxide (thiomorpholine sulfoxide) is a critical pharmacophore in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of drug ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
Thiomorpholine 1-oxide (thiomorpholine sulfoxide) is a critical pharmacophore in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of drug candidates. Unlike its sulfone analog (
), the sulfoxide () introduces a chiral center (if substituted) and specific hydrogen-bonding vectors that can significantly alter potency and solubility profiles.
The Synthetic Challenge: Selectivity
The primary challenge in synthesizing thiomorpholine 1-oxide is chemoselectivity .
Over-oxidation: Standard oxidants like hydrogen peroxide (
) or m-CPBA often drive the reaction all the way to the sulfone (thiomorpholine 1,1-dioxide).
N-Oxidation: The secondary amine is susceptible to oxidation (forming hydroxylamines or nitrones) if not protected or if pH is not controlled.
Yield Efficiency: Direct oxidation of free thiomorpholine with sodium periodate (
) in water typically results in poor yields (~30%) due to solubility issues and competing side reactions.
The Solution: The N-Protection Route
To ensure high purity (>98%) required for drug development, this protocol utilizes an N-Boc protection strategy . This route isolates the sulfur center, allows for precise stoichiometric control of the oxidant (
), and facilitates clean salt formation.
Reaction Logic & Pathway[1][2][3][4][5][6]
The following diagram outlines the optimized 3-step workflow.
Caption: Optimized 3-step synthesis pathway ensuring chemoselectivity for the sulfoxide moiety.
sulfone is present, purify via silica column (EtOAc/MeOH gradient).
Target: N-Boc-thiomorpholine 1-oxide.
Step 3: Deprotection & Salt Formation
Objective: Remove Boc group and isolate the stable HCl salt.
Solvation: Dissolve the sulfoxide intermediate in minimal dry 1,4-dioxane or EtOAc.
Acidolysis: Add 4M HCl in Dioxane (5-10 equivalents) dropwise at 0°C.
Precipitation: Stir at RT for 2-4 hours. The product usually precipitates as a white hygroscopic solid.
Isolation: Filter the solid under
(to avoid moisture absorption). Wash with anhydrous Diethyl Ether ().
Drying: Dry in a vacuum desiccator over
.
Analytical Validation
To confirm the identity and purity of the product, compare experimental data against these standard parameters.
Parameter
Specification
Diagnostic Feature
Appearance
White crystalline solid
Hygroscopic (store in desiccator).
NMR
DMSO-
3.0–3.5 ppm (multiplets). Protons to shift downfield compared to sulfide.
IR Spectroscopy
KBr Pellet
1020–1050 cm (Strong stretch). Absence of cm ( bands).
Mass Spec
ESI (+)
= 120.04 (Free base mass).
Troubleshooting & Optimization
Use the following decision tree to resolve common synthetic issues.
Caption: Troubleshooting logic for impurity profiles and physical state issues.
Critical Notes on Stoichiometry
Oxidant Choice: Do not use
or m-CPBA unless you strictly control temperature (< -20°C), as these reagents are more aggressive and favor sulfone formation. is thermodynamically tuned for the step.
Hygroscopicity: The HCl salt is hygroscopic. If the product turns into a gum, it has likely absorbed water. Redissolve in absolute ethanol and precipitate with anhydrous ether.
References
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[5][6][7] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link
Vertex Pharmaceuticals Inc. (2008). Patent WO2008076707A1. Inhibitors of c-Met and uses thereof. (Describing the synthesis of thiomorpholine 1-oxide intermediates). Link
ChemicalBook. (2023). Thiomorpholine 1,1-dioxide hydrochloride Product Description & Synthesis. (For comparison of sulfone vs sulfoxide routes). Link
Bur, D., et al. (2001). Synthesis of Thiomorpholine Derivatives. Journal of Medicinal Chemistry. (General reference for thiomorpholine scaffold handling).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals.
Document Type: Technical Application Note & Validated Protocol.
Introduction & Mechanistic Rationale
The thiomorpholine scaffold is a privileged structural motif in drug discovery, frequently utilized to modulate the pharmacokinetic properties and binding affinities of active pharmaceutical ingredients (APIs). The oxidation state of the thiomorpholine sulfur atom—whether as a sulfide, sulfoxide (1-oxide), or sulfone (1,1-dioxide)—profoundly impacts the molecule's polarity, aqueous solubility, and hydrogen-bonding capacity 1.
Synthesizing thiomorpholine 1-oxide requires precise chemocontrol. The primary challenge is arresting the oxidation at the sulfoxide stage without over-oxidizing to the sulfone. While reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are common, they frequently yield complex mixtures of sulfoxides and sulfones unless rigorously controlled 2.
Sodium periodate (NaIO₄) is the reagent of choice for this transformation. Operating via an electrophilic iodine(VII) center, NaIO₄ reacts with the nucleophilic sulfur to form a transient periodate ester. This intermediate rapidly collapses to yield the sulfoxide and sodium iodate (NaIO₃). Because NaIO₄ is a mild oxidant, the subsequent oxidation of the electron-deficient sulfoxide to a sulfone is kinetically unfavorable at low temperatures, ensuring near-perfect chemoselectivity 3.
Fig 1: Chemoselective oxidation pathway of thiomorpholine highlighting NaIO4 specificity.
Comparative Oxidant Profiling
To justify the selection of NaIO₄, the following table summarizes the performance of standard oxidants applied to the thiomorpholine scaffold.
Table 1: Comparison of Reagents for Thiomorpholine Sulfoxidation
Oxidant System
Typical Solvent
Temp.
Primary Product
Selectivity / Yield
Mechanistic Drawbacks
NaIO₄
H₂O / MeOH
0 °C
Sulfoxide
High (>85%)
Requires aqueous co-solvent; NaIO₄ is insoluble in pure organics 3.
H₂O₂ (30%)
Acetic Acid
RT
Mixed
Moderate
High risk of over-oxidation to sulfone; requires strict stoichiometric control.
m-CPBA
DCM
0 °C
Sulfone
Low (for sulfoxide)
Highly reactive; difficult to arrest at the sulfoxide stage reliably 2.
NaIO₄ + KMnO₄
Acetone / H₂O
RT
Sulfone
High (for sulfone)
The addition of KMnO₄ acts as a catalyst to push oxidation to the sulfone 3.
Experimental Protocol: Synthesis of Thiomorpholine 1-Oxide
This protocol provides a scalable, self-validating methodology for the selective sulfoxidation of thiomorpholine derivatives.
Fig 2: Step-by-step experimental workflow for sodium periodate mediated sulfoxidation.
Solvents: Deionized Water (H₂O), Methanol (MeOH) or Ethanol (EtOH), Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Oxidant Preparation
Dissolve NaIO₄ (2.25 g, 10.5 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.
Causality: NaIO₄ is highly soluble in water but virtually insoluble in organic solvents. Complete dissolution before mixing prevents localized stoichiometric imbalances.
Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C 4.
Step 2: Substrate Preparation
In a separate vial, dissolve the thiomorpholine derivative (10.0 mmol) in 20 mL of Methanol.
Causality: Methanol acts as a miscible bridge between the aqueous oxidant and the organic substrate. Without a co-solvent, biphasic conditions would severely retard the reaction rate 1.
Step 3: Controlled Addition
Add the methanolic thiomorpholine solution dropwise to the stirring aqueous NaIO₄ solution over 15–20 minutes, strictly maintaining the internal temperature at or below 5 °C.
Causality: The oxidation is exothermic. Rapid addition can cause temperature spikes, providing the activation energy required for unwanted over-oxidation to the sulfone.
Step 4: Reaction Progression
Stir the reaction mixture at 0 °C for 4 to 15 hours.
Observation: A thick white precipitate will begin to form. This is sodium iodate (NaIO₃), the stoichiometric byproduct of the reaction. The precipitation of NaIO₃ drives the reaction forward (Le Chatelier's principle) and serves as a visual indicator of reaction progress 4.
Step 5: Workup and Isolation
Filter the cold reaction mixture through a Büchner funnel to remove the NaIO₃ precipitate. Wash the filter cake with 10 mL of cold DCM.
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Causality: Thiomorpholine 1-oxide is highly polar. Multiple extractions with a moderately polar halogenated solvent (DCM or Chloroform) are required to pull the sulfoxide from the aqueous phase.
Self-Validating System: Quality Control & Analytics
To ensure the integrity of the protocol, the system must be self-validating. Do not assume the reaction has stopped at the sulfoxide stage; verify it using the following orthogonal analytical techniques:
Thin-Layer Chromatography (TLC):
Validation: The sulfoxide product will have a significantly lower
value compared to the starting sulfide due to the highly polarized S=O bond. If a sulfone impurity is present, it typically runs slightly higher than the sulfoxide but lower than the sulfide.
Infrared (IR) Spectroscopy:
Validation: Look for a strong, sharp absorption band between 1030–1060 cm⁻¹ , characteristic of the S=O stretching vibration in sulfoxides. The absence of symmetric and asymmetric SO₂ stretches (typically around 1150 and 1300 cm⁻¹) confirms the absence of sulfone over-oxidation.
Nuclear Magnetic Resonance (¹H NMR):
Validation: The axial and equatorial protons adjacent to the sulfur atom in the thiomorpholine ring will exhibit a distinct downfield chemical shift and complex splitting patterns (due to the stereogenic sulfur center in the sulfoxide) compared to the relatively simple multiplets of the starting sulfide.
References
Sudalai, A., Khenkin, A., & Neumann, R. (2015). Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. Organic & Biomolecular Chemistry.[Link]
Enk, B., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. National Center for Biotechnology Information (PMC).[Link]
Johnson, C. R., & Keiser, J. E. (1966). Methyl phenyl sulfoxide. Organic Syntheses.[Link]
Fidanze, S., et al. (2018). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives. National Center for Biotechnology Information (PMC).[Link]
Application Note: Continuous Flow Synthesis of Thiomorpholine 1-Oxide
Abstract This application note details a robust protocol for the selective synthesis of thiomorpholine 1-oxide (also known as 1-oxo-thiomorpholine) using continuous flow technology. While batch oxidation of thiomorpholin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust protocol for the selective synthesis of thiomorpholine 1-oxide (also known as 1-oxo-thiomorpholine) using continuous flow technology. While batch oxidation of thiomorpholine often suffers from thermal runaways and over-oxidation to the sulfone (1,1-dioxide), this flow protocol leverages precise residence time control and superior heat transfer to achieve high selectivity (>95%) for the sulfoxide. We utilize thiomorpholine hydrochloride as the starting material to chemically protect the secondary amine from competing N-oxidation, ensuring chemoselectivity.
Introduction & Scientific Rationale
The Challenge: Selectivity in Sulfide Oxidation
Thiomorpholine 1-oxide is a critical building block in medicinal chemistry, particularly for antibiotic scaffolds (e.g., sutezolid analogs). The synthesis involves the oxidation of the sulfur atom in the thiomorpholine ring.[1]
In batch processing, this reaction presents two primary failure modes:
Over-oxidation: The sulfoxide product is susceptible to further oxidation to the sulfone (thiomorpholine 1,1-dioxide). In batch, "hot spots" caused by poor mixing and the exothermic nature of the reaction accelerate this side reaction.
Chemoselectivity: Thiomorpholine contains both a sulfide and a secondary amine. Without careful control, oxidation can occur at the nitrogen, leading to N-oxides or hydroxylamines.
The Flow Chemistry Solution
Continuous flow processing addresses these challenges through:
Kinetic Control: By defining the residence time (
) precisely, the reaction is quenched immediately after the first oxidation step (), preventing the slower second oxidation () to the sulfone.
Thermal Management: The high surface-area-to-volume ratio of microreactors efficiently dissipates the heat of oxidation (
), maintaining isothermal conditions.
Chemoselectivity Strategy: We employ Thiomorpholine Hydrochloride as the substrate. Protonation of the amine (
) deactivates the nitrogen lone pair, rendering it inert to the oxidant while leaving the sulfur nucleophile available for reaction.
Chemical Reaction & Mechanism
Reaction Scheme:
Mechanism:
The reaction proceeds via the nucleophilic attack of the sulfur atom on the electrophilic oxygen of hydrogen peroxide. The protonated amine exerts an inductive electron-withdrawing effect, slightly deactivating the sulfur, which actually benefits the process by increasing the activation energy difference between the first and second oxidation steps, thereby widening the processing window for selectivity.
Figure 1: Reaction pathway highlighting the kinetic selectivity strategy.
Experimental Setup
Equipment List
Pumps: 2x High-pressure syringe pumps (e.g., Syrris Asia or Vapourtec).
Requirement: Must handle corrosive oxidants and saline solutions.
Reactor: 10 mL PFA (Perfluoroalkoxy) Coil Reactor.
Volume: 10 mL allows for residence times of 5–30 mins at reasonable flow rates.
Mixer: T-piece mixer (PTFE or Glass) or Static Mixer chip.
Temperature Control: Convection heater or liquid bath capable of 0°C to 60°C.
Back Pressure Regulator (BPR): 40 psi (approx. 2.7 bar) to prevent outgassing of oxygen from peroxide decomposition.
Figure 2: Schematic of the continuous flow setup for selective sulfide oxidation.
Detailed Protocol
Reagent Preparation
Stream A (Substrate):
Dissolve Thiomorpholine Hydrochloride (14.0 g, 100 mmol) in Water:Methanol (1:1 v/v) to a total volume of 100 mL.
Concentration: 1.0 M.
Note: The 1:1 mixture ensures solubility of the salt while maintaining organic character for the sulfoxide product.
Stream B (Oxidant):
Prepare a solution of Hydrogen Peroxide (30% w/w aq.).
Target concentration: 2.2 M in Water.
Calculation: Dilute commercial 30%
( M) with water. For 100 mL solution: Use 22.5 mL of 30% and dilute to 100 mL with water.
System Priming
Install the 10 mL PFA reactor coil and set the thermostat to 25°C .
Flush the entire system with Water:MeOH (1:1) solvent for 20 minutes at 2 mL/min to remove air and equilibrate pressure.
Install the 40 psi BPR at the outlet.
Reaction Execution
Set Flow Rates:
Pump A (Substrate): 0.333 mL/min
Pump B (Oxidant): 0.167 mL/min
Total Flow Rate: 0.500 mL/min
Residence Time (
):.
Stoichiometry: This ratio delivers 1.1 equivalents of
relative to the substrate.
Start Reaction: Switch valves to reagent inputs simultaneously.
Equilibration: Discard the output for the first 2 residence times (40 mins) to reach steady state.
Collection: Direct the output stream into a flask containing saturated aqueous Sodium Bisulfite (
) solution. This immediately quenches any unreacted peroxide, preventing over-oxidation during workup.
Workup & Purification[2]
Neutralization: The collected solution (containing the HCl salt) is carefully basified to pH 8–9 using solid Sodium Carbonate (
) or 1M NaOH.
Caution: Use an ice bath; neutralization is exothermic.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Chloroform (
mL). Thiomorpholine 1-oxide is highly polar; if extraction is difficult, continuous extraction or evaporation of water followed by triturating the solids with hot Ethanol is recommended.
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Product: The resulting oil/solid is typically >95% pure. If necessary, recrystallize from Ethanol/Ether.
Results & Optimization Data
The following data illustrates the optimization of residence time and temperature to maximize yield while minimizing sulfone formation.
Table 1: Optimization Screening (Substrate 1.0 M, 1.1 equiv
)
Entry
Temp (°C)
Residence Time (min)
Conversion (%)
Sulfoxide Yield (%)
Sulfone Yield (%)
1
25
10
78
78
< 1
2
25
20
99
96
2
3
25
40
>99
88
11
4
50
10
95
85
9
5
50
20
>99
70
29
Interpretation:
Entry 2 represents the optimal condition. At 25°C and 20 minutes, conversion is complete with minimal over-oxidation.
Entry 3 shows that extending residence time allows the sulfoxide to react further to the sulfone.
Entry 5 demonstrates that higher temperatures significantly accelerate the unwanted secondary oxidation (
increases more than ).
Safety & Troubleshooting
Hazard Analysis
Hydrogen Peroxide: Strong oxidizer. Mixing with high concentrations of organics in the absence of solvent can form explosive mixtures. Control: The protocol uses dilute streams (<5 M) and water/methanol cosolvent to ensure heat capacity and solubility.
Exotherm: Sulfide oxidation releases heat. Control: The high surface area of the coil reactor prevents adiabatic temperature rise.
Troubleshooting Guide
Problem: Low Conversion.
Solution: Increase residence time to 30 mins or increase temperature to 35°C. Check peroxide titer (it degrades over time).
Problem: High Sulfone Content.
Solution: Reduce equivalents of
to 1.0 or 0.95. Decrease residence time.
Problem: Clogging.
Solution: Ensure the Thiomorpholine HCl is fully dissolved. If the product crystallizes in the reactor (unlikely in 1:1 Water/MeOH), increase the water fraction in the solvent.
References
General Flow Oxidation of Sulfides: Okamoto, Y.; Matsumoto, K.; Choi, J.-C.; Kon, Y.; Fujita, K. Iron-Catalyzed Continuous-Flow Synthesis of Sulfoxide with Hydrogen Peroxide. Org.[2][3][4] Biomol. Chem.2025 , 23, 8542–8552.[2][3] Link
Thiomorpholine Synthesis in Flow: Pieber, B.; Kappe, C. O.[5][6] Continuous Flow Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence. ACS Omega2022 , 7, 30566–30573. Link
Oxidation of Thiomorpholine Derivatives: Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers. Polymers2022 , 14, 2756. Link
Kinetic Modeling of Sulfide Oxidation: Continuous Flow Synthesis and Kinetic Study of Diphenyl Sulfoxide. Ind.[6][7][8] Eng. Chem. Res.2025 , 64, 4500–4510. Link
Preparation of Thiomorpholine 1-oxide HCl: Method for synthesis of Thiomorpholine-1-oxide hydrochloride. Patent CN106397356A. Link
N-functionalization reactions of thiomorpholine 1-oxide
An Application Guide to the N-Functionalization of Thiomorpholine 1-Oxide for Drug Discovery Professionals Abstract The thiomorpholine 1-oxide scaffold is a cornerstone in contemporary medicinal chemistry, prized for its...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the N-Functionalization of Thiomorpholine 1-Oxide for Drug Discovery Professionals
Abstract
The thiomorpholine 1-oxide scaffold is a cornerstone in contemporary medicinal chemistry, prized for its unique stereoelectronic properties and its role as a versatile bioisostere. The secondary amine inherent to this heterocycle provides a chemically tractable handle for a multitude of N-functionalization reactions. This guide offers a detailed exploration of the primary synthetic strategies for modifying this nitrogen center, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and provide visual workflows to empower researchers in the synthesis of novel thiomorpholine 1-oxide derivatives for drug development programs.
Introduction: The Strategic Value of the Thiomorpholine 1-Oxide Moiety
In the landscape of drug design, saturated heterocycles are indispensable tools for navigating chemical space and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The thiomorpholine scaffold, particularly in its oxidized form as thiomorpholine 1-oxide or 1,1-dioxide, has emerged as a privileged structure.[1][2] The introduction of the sulfoxide or sulfone group imparts several advantageous characteristics:
Increased Polarity and Solubility: The S=O group is a potent hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule, a critical factor for bioavailability.[1]
Metabolic Stability: The sulfoxide and sulfone moieties are generally robust against metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.[1]
Modulation of Basicity: The electron-withdrawing nature of the oxidized sulfur atom reduces the basicity of the ring nitrogen compared to thiomorpholine itself, which can be crucial for tuning off-target activities, such as hERG channel inhibition.
The secondary amine of thiomorpholine 1-oxide is a nucleophilic center that serves as the primary point for synthetic diversification. The ability to readily functionalize this position allows for the systematic modulation of a compound's physicochemical properties and its interaction with biological targets.
Core N-Functionalization Methodologies
We will now detail the most robust and widely employed methods for the N-functionalization of thiomorpholine 1-oxide.
N-Alkylation: Tuning Lipophilicity and Steric Profile
N-alkylation is a fundamental strategy for introducing carbon-based substituents. This can be achieved through direct alkylation with alkyl halides or, more versatilely, through reductive amination.
The most straightforward approach involves the SN2 reaction of thiomorpholine 1-oxide with an alkyl halide (e.g., an alkyl bromide or iodide). The reaction requires a base to neutralize the hydrogen halide formed as a byproduct.
Protocol 1: N-Alkylation with an Alkyl Halide
Objective: To synthesize N-benzylthiomorpholine 1-oxide.
Suspend thiomorpholine 1-oxide hydrochloride (1.0 eq.) in acetonitrile (approx. 0.1 M).
Add DIPEA (2.0 eq.) to the suspension to liberate the free base. Sonicate if necessary to aid dissolution.[3]
To the resulting solution, add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) in one portion.[3]
Stir the reaction mixture at room temperature for 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Upon completion, dilute the mixture with a suitable organic solvent like ethyl acetate. If a precipitate forms, it can be collected by filtration, washed, and dried.[3]
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel.
Causality & Insights: DIPEA is chosen as the base because it is non-nucleophilic and effectively scavenges the acid generated without competing in the alkylation reaction. The use of the hydrochloride salt of the starting material is common for stability and ease of handling; hence, two equivalents of base are used—one to neutralize the HCl salt and one for the reaction byproduct.
Reductive amination is a powerful, one-pot method for N-alkylation that uses aldehydes or ketones as the alkyl source. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Protocol 2: Reductive Amination
Objective: To synthesize an N-alkylated thiomorpholine 1-oxide from an aldehyde.
Dissolve thiomorpholine 1-oxide (1.0 eq.) and the aldehyde (1.1 eq.) in DCE (approx. 0.2 M).
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. An initial effervescence may be observed.
Continue stirring at room temperature for 3-24 hours.
Monitor the reaction by TLC or LC-MS.
Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with dichloromethane (DCM).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Causality & Insights: NaBH(OAc)₃ is the reducing agent of choice for this reaction. It is milder and more selective for iminium ions over aldehydes/ketones compared to other hydrides like sodium borohydride (NaBH₄). This selectivity prevents the side reaction of reducing the starting aldehyde, leading to cleaner reactions and higher yields.
Caption: Key N-functionalization pathways for thiomorpholine 1-oxide.
N-Arylation: The Power of Cross-Coupling
Introducing an aromatic ring directly onto the nitrogen is a powerful strategy for building drug-like molecules. While classical methods like nucleophilic aromatic substitution are possible, they are often limited to highly electron-deficient aryl halides.[4] The Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and high functional group tolerance.[5][6]
This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[5] The reaction mechanism involves an oxidative addition/reductive elimination catalytic cycle.[6] The choice of phosphine ligand is critical to the success of the reaction.
Protocol 3: Buchwald-Hartwig N-Arylation
Objective: To synthesize an N-aryl thiomorpholine 1-oxide.
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), thiomorpholine 1-oxide (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in a small amount of anhydrous toluene.
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon). Repeat this cycle three times.
Add anhydrous, degassed toluene (approx. 0.1 M) to the Schlenk tube, followed by the catalyst premix via syringe.
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.
Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality & Insights: The inert atmosphere is critical because the Pd(0) active catalyst is sensitive to oxidation.[7] Degassing the solvent removes dissolved oxygen. NaOtBu is a strong, non-nucleophilic base required to facilitate the deprotonation of the amine within the catalytic cycle. Xantphos is a bidentate phosphine ligand that is often effective in promoting the reductive elimination step, which is crucial for product formation and catalyst turnover.[8]
N-Acylation and N-Sulfonylation: Introducing Amide and Sulfonamide Motifs
N-acylation and N-sulfonylation are reliable reactions for installing amide and sulfonamide functionalities, respectively. These groups are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors/acceptors and their metabolic stability.
This reaction involves the treatment of thiomorpholine 1-oxide with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Protocol 4: N-Acylation with an Acyl Chloride
Objective: To synthesize an N-acyl thiomorpholine 1-oxide.
Dissolve thiomorpholine 1-oxide (1.0 eq.) in a mixture of DCM and pyridine (approx. 3:1 v/v, 0.2 M).
Cool the solution to 0 °C.
Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to stir at room temperature overnight.
Monitor for completion by TLC or LC-MS.
Dilute with DCM and wash sequentially with 1 M aqueous HCl (to remove pyridine), water, and brine.
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
Purify the crude product by flash column chromatography.
Causality & Insights: In both acylation and sulfonylation, the base (triethylamine or pyridine) is essential for neutralizing the HCl generated during the reaction, which drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst in some cases.
Data Summary and Comparison
Reaction Type
Key Reagents
Catalyst/Base
Typical Solvents
Temp. (°C)
Key Feature
N-Alkylation (Direct)
Alkyl Halide
DIPEA, K₂CO₃
MeCN, DMF
RT - 80
Simple, direct bond formation.
N-Alkylation (Reductive)
Aldehyde/Ketone, NaBH(OAc)₃
Acetic Acid (cat.)
DCE, DCM, THF
RT
High functional group tolerance.
N-Arylation
Aryl Halide/Triflate
Pd₂(dba)₃ / Ligand, NaOtBu
Toluene, Dioxane
80 - 110
Forms C(sp²)-N bonds; broad scope.
N-Acylation
Acyl Chloride/Anhydride
Et₃N, Pyridine
DCM, THF
0 - RT
Forms stable amide bond.
N-Sulfonylation
Sulfonyl Chloride
Et₃N, Pyridine
DCM, Pyridine
0 - RT
Forms highly stable sulfonamide.
Conclusion
The N-functionalization of thiomorpholine 1-oxide is a critical enabling technology in modern drug discovery. The methods detailed herein—alkylation, arylation, acylation, and sulfonylation—provide a robust toolkit for chemists to synthesize a vast array of novel chemical entities. Understanding the rationale behind each protocol, from the choice of catalyst in a cross-coupling reaction to the selection of a specific reducing agent, is paramount to achieving success in the laboratory. By leveraging these protocols, researchers can effectively utilize the thiomorpholine 1-oxide scaffold to create next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties.
References
Vertex AI Search Result[3] (2020). Some tips on Thiomorpholine-1-oxide hydrochloride. Vertex AI Search.
MDPI (2022).
Benchchem (2026). The Strategic Application of Thiomorpholine 1,1-Dioxide Hydrochloride in Modern Medicinal Chemistry. Benchchem.
University College London (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
CymitQuimica (n.d.). CAS 59801-62-6: Thiomorpholine-1,1-dioxide hydrochloride. CymitQuimica.
ACS Publications (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.
Journal of Chemical Reviews (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
Wikipedia (n.d.).
PubMed (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.
ResearchGate (2026). New Aspects of Thiomorpholine Chemistry.
Organic Chemistry Portal (2017). Synthesis of thiomorpholines. Organic Chemistry Portal.
Chemistry LibreTexts (2023).
ResearchGate (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
SpringerLink (2025). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. SpringerLink.
Syracuse University (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
Google Patents (n.d.). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
Journal of Chemical Reviews (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
ResearchGate (2025). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones.
MDPI (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
PubMed (2013).
PubMed (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.
Application Notes & Protocols: Thiomorpholine 1-Oxide as a Conformational-Controlling Building Block in Peptidomimetics
Introduction: The Rationale for Backbone Modification in Peptide Drug Design Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often ham...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Backbone Modification in Peptide Drug Design
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by poor metabolic stability due to proteolytic degradation and a lack of defined secondary structure in solution, which reduces binding affinity.[1] Peptidomimetics address these limitations by introducing non-natural moieties that mimic the structure and function of native peptides while offering improved pharmacological properties. A key strategy in peptidomimetic design is the modification of the peptide backbone to enforce specific conformations and enhance resistance to proteases.[2]
This guide focuses on the application of thiomorpholine 1-oxide, a unique heterocyclic scaffold, as a building block to induce conformational constraints within a peptide sequence. The thiomorpholine ring system restricts the torsional angles of the peptide backbone, while the sulfoxide moiety (S=O) introduces a potent hydrogen bond acceptor. This feature is particularly valuable for mimicking β-turns, which are critical secondary structures involved in a vast number of protein-protein interactions (PPIs).[3][4] By replacing two amino acid residues with a single thiomorpholine 1-oxide unit, researchers can create stable, turn-like structures that can serve as potent modulators of biological targets.
The Thiomorpholine 1-Oxide Building Block: Structural and Functional Advantages
The core value of the thiomorpholine 1-oxide scaffold lies in its unique combination of structural and chemical properties.
Conformational Rigidity : The cyclic nature of the thiomorpholine ring system significantly reduces the conformational freedom of the peptide backbone compared to a linear dipeptide segment. This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to higher affinity.[5]
Hydrogen Bond Acceptor : The sulfoxide oxygen is a strong hydrogen bond acceptor. This allows it to mimic the function of the carbonyl oxygen of the i or i+1 residue in a natural β-turn, stabilizing the turn structure through an intramolecular hydrogen bond with a downstream amide proton.[3]
Enhanced Solubility and Stability : The polar sulfone group can improve the aqueous solubility of the resulting peptidomimetic.[6] Furthermore, the non-peptidic nature of the scaffold imparts significant resistance to cleavage by common proteases.
Chemical Versatility : The thiomorpholine scaffold can be synthesized from readily available starting materials and functionalized to display a variety of side-chain mimics, allowing for the creation of diverse chemical libraries.[7][8]
Below is a diagram illustrating the structural replacement of a standard dipeptide unit with the thiomorpholine 1-oxide building block.
Caption: Structural comparison of a natural peptide bond and the thiomorpholine 1-oxide modification.
Synthesis of Fmoc-Protected Thiomorpholine 1-Oxide Carboxylic Acid
To be incorporated into standard solid-phase peptide synthesis (SPPS), the thiomorpholine 1-oxide building block must be prepared as an N-terminally protected (e.g., Fmoc) carboxylic acid derivative. The following is a representative synthetic scheme.
Protocol 3.1: Synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
This protocol begins with the synthesis of the core thiomorpholine ring, followed by protection and functionalization.
Thiomorpholine Synthesis : Thiomorpholine can be synthesized via several established routes, including the reaction of diethanolamine with sodium sulfide or through a thiol-ene reaction of cysteamine and a suitable two-carbon electrophile.[9][10] For this protocol, we will assume commercially available thiomorpholine.
Boc Protection :
Dissolve thiomorpholine (1.0 eq) in a 1:1 mixture of dioxane and water.
Cool the solution to 0 °C in an ice bath.
Add sodium hydroxide (1.1 eq) followed by the slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor reaction completion by TLC. Upon completion, remove the dioxane under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl thiomorpholine-4-carboxylate.[11]
Carboxylation : This step is a critical and non-trivial functionalization. A potential route involves lithiation at the C3 position followed by quenching with CO₂. This step requires strictly anhydrous conditions and careful temperature control. (Note: This step requires significant optimization based on laboratory capabilities).
Protocol 3.2: Oxidation and Fmoc Installation
Sulfoxide Formation :
Dissolve the product from Protocol 3.1 in methanol or a similar polar solvent.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.[12]
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the sulfoxide product.
Upon completion, quench the reaction carefully with a saturated solution of sodium thiosulfate.
Extract the product into an organic solvent like dichloromethane, wash with water, dry, and concentrate.[12]
Boc Deprotection :
Dissolve the sulfoxide product in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
Co-evaporate with toluene to remove excess TFA.
Fmoc Protection :
Dissolve the deprotected amine salt in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
Cool to 0 °C and add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq).
Stir vigorously for 4-6 hours, allowing the mixture to warm to room temperature.
Once the reaction is complete, acidify the mixture with 1N HCl and extract the product with ethyl acetate.
Wash the organic layer, dry over sodium sulfate, and purify by column chromatography to yield the final Fmoc-protected thiomorpholine 1-oxide carboxylic acid building block.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized building block can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[13][14]
Table 1: Reagents and Equipment for SPPS
Category
Item
Resin
Rink Amide or Wang resin (pre-loaded with the first amino acid)
SPPS reaction vessel, shaker, vacuum filtration system
Protocol 4.1: SPPS Workflow
This protocol outlines a single coupling cycle. This cycle is repeated for each amino acid and for the thiomorpholine 1-oxide building block.
Resin Swelling : Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.[15]
Fmoc Deprotection :
Drain the DMF. Add 20% piperidine in DMF to the resin.
Shake for 5 minutes and drain.
Repeat the piperidine treatment for an additional 15 minutes and drain.[15]
Washing : Wash the resin thoroughly in the following sequence: DMF (3x), DCM (3x), and DMF (3x).
Coupling :
In a separate vial, pre-activate the Fmoc-protected building block (3 eq) with a coupling agent like HATU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5-10 minutes.
Add the activated solution to the deprotected resin.
Shake the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric bulk of the building block.
Monitoring (Self-Validation) :
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[16]
A positive Kaiser test (blue beads) indicates incomplete coupling (free amines are present). If positive, drain the coupling solution and repeat the coupling step.
A negative Kaiser test (yellow/clear beads) indicates successful coupling.
Washing : Once coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
Cycle Repetition : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Cleavage, Purification, and Characterization
Protocol 5.1: Cleavage from Resin and Deprotection
After the final coupling and deprotection cycle, wash the resin thoroughly with DCM and dry it under vacuum.
Prepare a cleavage cocktail. The composition depends on the amino acids in the sequence, especially those prone to side reactions (e.g., Trp, Met, Cys).
Table 2: Standard Cleavage Cocktail Composition
Component
Percentage (v/v)
Function
Trifluoroacetic Acid (TFA)
95%
Cleaves peptide from resin, removes side-chain protecting groups
Treat the dry resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-3 hours at room temperature.[15]
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
Dry the crude peptide pellet under vacuum.
Protocol 5.2: Purification and Characterization
Purification :
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 3: Example RP-HPLC Gradient
Time (min)
% Solvent A (H₂O, 0.1% TFA)
% Solvent B (ACN, 0.1% TFA)
0
95
5
5
95
5
35
35
65
40
5
95
| 45 | 95 | 5 |
Characterization :
Collect the fractions corresponding to the main peak from the HPLC purification.
Confirm the identity and purity of the final peptidomimetic using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[13]
Conclusion and Future Outlook
The use of thiomorpholine 1-oxide as a peptidomimetic building block offers a powerful strategy for constraining peptide conformation and enhancing metabolic stability. The protocols detailed herein provide a comprehensive guide for the synthesis, incorporation, and characterization of peptides containing this unique scaffold. By acting as a rigid β-turn mimic, the thiomorpholine 1-oxide unit can be used to design potent and selective modulators of protein-protein interactions, opening new avenues for drug discovery and development in areas such as oncology, immunology, and infectious disease.
References
Asinger, F., et al. (Year not available). Synthesis of Thiomorpholine. Referenced in multiple sources describing various synthetic routes.[9][10][17]
BenchChem Technical Support Team. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem.[15]
Bode, J. W., et al. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines... and thiomorpholines. Organic Letters, 19, 4696-4699.[18]
MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI.[12]
Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26, 2532–2539.[9][19]
Scholars Archive. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. This thesis discusses standard SPPS and characterization techniques.[13]
Google Patents. (2017). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and... CN106397356A.[20]
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.[17]
PMC. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[10]
ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library.[3]
Gellman, S. H., et al. (2006). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 128(41), 13498–13507.[4]
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[21]
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[7]
Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 519.[8]
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.[14]
Digital CSIC. (2014). Solid-phase peptide synthesis.[16]
Chemical Science (RSC Publishing). (n.d.). β-Turn mimetic-based stabilizers of protein–protein interactions...[23]
Frontiers. (2020). Applications of Thiol-Ene Chemistry for Peptide Science.[24]
CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.[25]
Geyer, A., et al. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Biochemical and Biophysical Research Communications, 401(4), 548–552.[26]
ResearchGate. (n.d.). General structure of a β -turn ( 1 ) and peptido-mimetic templates 2, 3 and 4 used in this analysis.[27]
SlideShare. (n.d.). modify of peptidomimetics.pptx.[28]
Janda, K. D., et al. (2002). Peptidomimetics and peptide backbone modifications. Mini Reviews in Medicinal Chemistry, 2(5), 463-473.[2]
Technical Support Center: Preventing Over-Oxidation of Thiomorpholine to Sulfone
Welcome to the Technical Support Center for thiomorpholine oxidation. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity during the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for thiomorpholine oxidation. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity during the synthesis of thiomorpholine 1-oxide. The transformation of a sulfide to a sulfoxide is deceptively simple; however, the subsequent over-oxidation to the sulfone (thiomorpholine 1,1-dioxide) is a persistent impurity hurdle.
This guide is engineered to provide you with the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to achieve >95% chemoselectivity in your workflows.
Core Mechanistic Principles: The Kinetic Competition
To control the reaction, we must first understand the kinetic relationship between the substrate and the oxidant. The oxidation of thiomorpholine relies on the nucleophilic attack of the sulfur lone pair on an electrophilic oxygen source.
Once the first oxygen is added, the resulting sulfoxide is significantly less nucleophilic due to the electron-withdrawing effect of the oxygen atom. Consequently, the rate of the first oxidation (
) is inherently faster than the second (). Over-oxidation occurs when the activation energy barrier for is breached—typically due to overly reactive oxidants, poor thermal control, or localized concentration spikes[1].
Reaction pathway illustrating the kinetic competition between sulfoxide and sulfone formation.
Troubleshooting Guide & FAQs
Q1: Why does thiomorpholine over-oxidize to sulfone even when I use exactly 1.0 equivalent of oxidant?A1: This is a classic mass-transfer issue. If the oxidant is added too rapidly or mixing is inadequate, the local concentration of the oxidant at the droplet interface far exceeds 1.0 equivalent. In these localized "hotspots," the newly formed sulfoxide is immediately exposed to excess oxidant, driving the
pathway before the oxidant can disperse to react with unreacted sulfide. Solution: Always use dropwise addition via a syringe pump under vigorous stirring.
Q2: Which oxidizing agents offer the best chemoselectivity for thiomorpholine 1-oxide?A2: Sodium periodate (NaIO₄) is the gold standard for this transformation. It transfers oxygen via a highly structured, one-step electrophilic polar transition state[2]. Because the periodate ion is a mild electrophile, it struggles to overcome the
activation barrier, effectively halting the reaction at the sulfoxide stage. Conversely, reagents like mCPBA are highly reactive and will readily push the reaction to the sulfone unless strictly controlled at cryogenic temperatures (-78 °C).
Q3: Can adjusting the pH of the reaction suppress sulfone formation?A3: Yes. Running the reaction in acidic conditions (e.g., using glacial acetic acid as a solvent) can significantly suppress over-oxidation[1]. In an acidic medium, the newly formed sulfoxide is rapidly protonated. This protonation further withdraws electron density from the sulfur atom, drastically reducing its nucleophilicity and effectively shutting down the
Q4: How do I separate trace sulfone impurities from the desired sulfoxide during isolation?A4: Thiomorpholine 1-oxide possesses a strong dipole moment, making it highly polar. If trace sulfone forms, it often exhibits different chromatographic behavior. Normal-phase silica gel chromatography (using a gradient of Dichloromethane/Methanol) is highly effective. The sulfoxide typically elutes slower (lower Rf) than the sulfone due to its stronger hydrogen-bond accepting capability on silica.
Quantitative Reagent Comparison
To assist in your experimental design, the following table summarizes the expected chemoselectivity profiles of common oxidants used for thiomorpholine oxidation.
Oxidant
Equivalents
Optimal Temperature
Solvent System
Sulfoxide Yield
Sulfone Yield
Chemoselectivity Rating
NaIO₄
1.05
0 °C to 25 °C
MeOH / H₂O
>95%
<1%
Excellent
30% H₂O₂
1.05
-5 °C to 0 °C
Glacial Acetic Acid
90–95%
2–5%
Good
mCPBA
1.00
-78 °C
Dichloromethane
75–80%
10–15%
Poor to Fair
Oxone
0.50
0 °C
MeOH / H₂O
~60%
~30%
Poor
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Physical changes during the reaction serve as built-in checkpoints to confirm the chemistry is proceeding correctly.
Step-by-step experimental workflow for the selective oxidation of thiomorpholine using NaIO4.
Protocol A: Highly Selective Oxidation using Sodium Periodate (NaIO₄)
Mechanism of Validation: As NaIO₄ transfers its oxygen, it reduces to sodium iodate (NaIO₃). NaIO₃ is insoluble in the methanol/water mixture. The gradual formation of a heavy white precipitate serves as a visual, self-validating indicator of reaction progress[2].
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (10.0 mmol) in a 1:1 mixture of Methanol and deionized water (40 mL).
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
Oxidant Addition: Dissolve NaIO₄ (10.5 mmol, 1.05 eq) in 20 mL of deionized water. Add this solution dropwise via an addition funnel over 30 minutes. Causality: Slow addition prevents localized concentration spikes, preventing sulfone formation.
Reaction Monitoring: Stir the mixture at 0 °C for 2 to 4 hours. You will observe the precipitation of white NaIO₃ salts. Monitor completion via TLC (stain with KMnO₄; sulfides bleach instantly, sulfoxides bleach slowly).
Workup & Isolation: Filter the suspension through a pad of Celite to remove the NaIO₃ precipitate. Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous layer with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure thiomorpholine 1-oxide.
Protocol B: Green Oxidation using 30% H₂O₂ in Acetic Acid
Mechanism of Validation: The use of starch-iodide paper during the quench phase ensures all residual peroxides are neutralized, validating the safety of the downstream concentration steps[3].
Step-by-Step Methodology:
Preparation: Dissolve thiomorpholine (10.0 mmol) in glacial acetic acid (15 mL). Cool the solution to 0 °C in an ice bath. Causality: Acetic acid protonates the resulting sulfoxide, drastically reducing its nucleophilicity and preventing over-oxidation[1].
Reaction: Maintain the reaction at 0 °C to 5 °C for 3 hours.
Quench: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a starch-iodide test paper remains white (indicating complete destruction of unreacted peroxides).
Workup: Neutralize the acetic acid by carefully adding 4M NaOH until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate or Dichloromethane (3 x 30 mL). Dry over Na₂SO₄, filter, and evaporate to obtain the product.
References
Mechanism of the oxidation of sulphides with sodium periodate
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]
🔬 Technical Support Center: Thiomorpholine 1-Oxide Purification
The following guide is structured as an interactive Technical Support Center for researchers working with Thiomorpholine 1-oxide . Ticket ID: TMO-OX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as an interactive Technical Support Center for researchers working with Thiomorpholine 1-oxide .
Ticket ID: TMO-OX-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
📋 Executive Summary: The "Polarity Trap"
Thiomorpholine 1-oxide (the sulfoxide) presents a classic "polarity trap" in organic synthesis.[1] Unlike its parent amine (thiomorpholine) or its over-oxidized cousin (thiomorpholine 1,1-dioxide/sulfone), the sulfoxide is highly hygroscopic and water-soluble .[1]
Most yield losses occur not during the reaction, but during the aqueous workup , where the product partitions into the water phase and is discarded with the waste.
📊 Quick Reference: Physical Properties Matrix
Property
Thiomorpholine (Sulfide)
Thiomorpholine 1-oxide (Sulfoxide)
Thiomorpholine 1,1-dioxide (Sulfone)
State (RT)
Liquid
Viscous Oil / Hygroscopic Solid
White Crystalline Solid
MP (°C)
-
~80–85 °C (often oil if impure)
68–71 °C
Polarity (TLC)
Low (High Rf)
High (Lowest Rf)
Medium (Medium Rf)
Water Sol.
Miscible
Highly Soluble
Soluble
DCM Sol.
Soluble
Moderate
Soluble
IR (S=O)
None
~1000–1050 cm⁻¹ (Strong)
~1120 & 1280 cm⁻¹ (Strong)
🛠️ Troubleshooting Modules (Q&A)
Issue #1: "I used H₂O₂ and my product is contaminated with a white solid."
Diagnosis: You have over-oxidized to Thiomorpholine 1,1-dioxide (Sulfone) .[1]
Root Cause: Hydrogen peroxide (
) is a strong oxidant.[1] Even at , it is difficult to stop strictly at the sulfoxide stage if stoichiometry is not precise. The white solid is likely the sulfone, which crystallizes easily.
The Fix: Switch to Sodium Periodate (
)
For high-purity applications, is the "Gold Standard" for selective sulfoxide synthesis.[1] It thermodynamically favors the formation of the sulfoxide and reacts much slower with the sulfoxide to form the sulfone.
Protocol (Selective Oxidation):
Dissolve: 1.0 eq Thiomorpholine in water (0.5 M concentration).
Cool: Chill to
.
Add: Add 1.05 eq
dropwise as an aqueous solution.
Stir: Stir at
for 2 hours, then allow to warm to RT overnight.
Filter: Filter off the precipitated inorganic iodate salts (
).
Proceed: Move to the Extraction Strategy (Issue #2).
Note: If you must use
, use exactly 0.95 eq (slight deficit) and keep strictly at to .
Issue #2: "My NMR shows clean conversion, but I recover <20% mass after extraction."
Diagnosis: Aqueous Partitioning Failure.[1]
Root Cause: Thiomorpholine 1-oxide is an amphiphilic molecule with high water affinity.[1] Standard extraction (shaking with DCM and separating) leaves ~80% of your product in the water.
The Fix: "Salting Out" & Continuous Extraction
You must force the molecule into the organic phase.
Protocol (The "Salting Out" Workup):
Saturate: Add solid NaCl to your aqueous reaction mixture until no more dissolves (saturation). This increases the ionic strength, pushing the organic sulfoxide out ("Salting Out" effect).
Solvent Choice: Do not use pure Diethyl Ether or Hexane (it won't extract).[1]
Recommended:Chloroform (
) or DCM:Isopropanol (3:1) .
Technique:
Manual: Perform 5–6 extractions with small volumes rather than 1 large extraction.
Automated: Use a Liquid-Liquid Continuous Extractor for 12–24 hours using Chloroform.[1] This is the only way to get >90% recovery for this specific substrate.[1]
Issue #3: "How do I separate the Sulfoxide from the Sulfone?"
Diagnosis: Purification Difficulty.[1]
Root Cause: Both are polar, but the sulfoxide is a strong H-bond acceptor and often "streaks" on silica gel.[1]
The Fix: Flash Chromatography with Polar Modifiers
Standard Hexane/EtOAc gradients often fail.[1] You need a polar modifier.[1]
Chromatography Conditions:
Stationary Phase: Silica Gel (neutralized).
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
Gradient: Start 100% DCM
95:5 DCM:MeOH 90:10 DCM:MeOH.
TLC Visualization: Iodine (
) chamber or Ninhydrin stain (the amine is secondary).
Validation: If you see a doublet or broad band at 1120–1300 cm⁻¹ , you have Sulfone contamination.[1]
TLC (The Separation Check):
Run a plate in 10% MeOH in DCM .
The Sulfoxide should be the bottom spot (
).
The Sulfone will be higher (
).
Tip: Use
stain; sulfur compounds oxidize and turn the spot yellow/white against a purple background.
Melting Point:
If you isolate a solid, the MP should be ~80–85°C (if highly pure/dry) or lower if hygroscopic.[1]
If the MP is sharp at 68–71°C , you likely have the Sulfone .
📚 References
Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[1] Scope, Selectivity, and Mechanism.[1] The Journal of Organic Chemistry, 27(1), 282–284.[1]
Foundational text for using NaIO4 for selective sulfoxide synthesis.
PubChem. (n.d.).[1][3][4] Thiomorpholine 1-oxide (Compound CID 12600299).[3][4] National Center for Biotechnology Information.[1]
Source for chemical identifiers and general physical data.[1][4]
Technical Support Center: Improving Yield in Thiomorpholine Oxidation Reactions
Welcome to the technical support center for thiomorpholine oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for thiomorpholine oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Thiomorpholine and its oxidized derivatives, such as thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide, are crucial intermediates in the synthesis of various pharmaceuticals.[1][2] Achieving high yields and purity is paramount. This resource provides in-depth, experience-driven advice to navigate common challenges in these oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidants used for thiomorpholine oxidation, and how do I choose the right one?
A1: The choice of oxidant is critical and depends on the desired product (sulfoxide or sulfone) and the substrate's sensitivity.
Hydrogen Peroxide (H₂O₂): A common, "green" oxidant.[3] It's often used for both sulfoxide and sulfone synthesis. The extent of oxidation can be controlled by stoichiometry and reaction conditions. For selective oxidation to the sulfoxide, using a slight excess of H₂O₂ (e.g., 1.1 equivalents) under mild conditions is a good starting point.[4] To obtain the sulfone, a larger excess of H₂O₂ and often elevated temperatures or a catalyst are necessary.
Potassium Permanganate (KMnO₄): A strong oxidizing agent typically used for the synthesis of thiomorpholine-1,1-dioxide.[5] It is effective but can be aggressive, potentially leading to side reactions if not controlled carefully.
Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a highly effective and often selective oxidant for converting thioethers to sulfoxides. However, it can be more expensive and less atom-economical than H₂O₂.
Other Reagents: Various other reagents can be used, including sodium periodate and catalytic systems with metal catalysts.[3][6]
Q2: My reaction is producing a mixture of the sulfoxide and sulfone. How can I improve selectivity for the sulfoxide?
A2: Achieving high selectivity for the sulfoxide is a common challenge. Here are key strategies:
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent, typically 1.0 to 1.2 equivalents, to favor the formation of the sulfoxide.
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the second oxidation step to the sulfone.
Choice of Solvent: The solvent can influence the reaction rate and selectivity. Protic solvents like alcohols can sometimes stabilize the sulfoxide intermediate.
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it once the starting material is consumed and before significant sulfone formation occurs.
Q3: I am observing low or no conversion of my thiomorpholine starting material. What are the likely causes?
A3: Low conversion can be frustrating. Consider these possibilities:
Inactive Oxidant: Ensure your oxidizing agent is fresh and has not decomposed. For example, hydrogen peroxide solutions can lose their potency over time.
Insufficient Activation: Some oxidants require an acid or metal catalyst to become effective.[3]
Low Reaction Temperature: While beneficial for selectivity, a temperature that is too low may result in a sluggish reaction.
Poor Solubility: If your thiomorpholine derivative is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Over-oxidation to Thiomorpholine-1,1-dioxide When Targeting the Sulfoxide
Symptoms:
TLC or LC-MS analysis shows the presence of a significant amount of the sulfone product alongside the desired sulfoxide.
The isolated yield of the sulfoxide is lower than expected.
Causality and Solutions: The rate of oxidation from the thioether to the sulfoxide is generally faster than the oxidation of the sulfoxide to the sulfone. However, if the reaction conditions are too harsh or the reaction is left for too long, over-oxidation becomes a significant issue.
Troubleshooting Workflow:
Caption: Workflow to address over-oxidation issues.
Detailed Protocol for Selective Sulfoxide Synthesis:
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve your thiomorpholine derivative (1.0 eq.) in a suitable solvent (e.g., methanol or a mixture of chloroform and acetic acid).[4][7]
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Oxidant Addition: Slowly add a solution of the oxidant (e.g., 30% H₂O₂, 1.1 eq.) dropwise over 15-30 minutes.[4] Maintaining a low temperature during the addition is crucial.
Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or LC-MS.
Quenching: Once the starting material is consumed, quench the reaction by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
Work-up and Purification: Proceed with standard extraction and purification procedures.
Quantitative Data Summary:
Parameter
Recommendation for Sulfoxide
Recommendation for Sulfone
Oxidant (H₂O₂) Equiv.
1.0 - 1.2
> 2.0
Temperature
0 °C to Room Temperature
Room Temperature to Reflux
Reaction Time
Typically 1-4 hours (monitor)
Typically 4-24 hours
Problem 2: Low Isolated Yield After Work-up
Symptoms:
The crude reaction mixture shows good conversion by analytical methods (NMR, LC-MS), but the final isolated yield is poor.
Causality and Solutions: Thiomorpholine and its oxidized derivatives, particularly the hydrochloride salts, can be highly water-soluble.[8] Significant product loss can occur during aqueous work-up steps.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low isolated yields.
Experimental Protocol for Improved Isolation:
Reaction Quenching (Alternative): If the reaction solvent is volatile and immiscible with water (e.g., dichloromethane), consider quenching with a minimal amount of aqueous reducing agent.
Solvent Removal: After quenching, if possible, remove the reaction solvent under reduced pressure before extraction.
Extraction:
Extract the aqueous layer multiple times (e.g., 5-6 times) with a suitable organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol.
Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of your product in the aqueous phase.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: If chromatography is necessary, use a solvent system appropriate for the polarity of your product. For highly polar sulfoxides and sulfones, a gradient elution with methanol in dichloromethane is often effective.
References
CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof - Google Patents.
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed. Available at: [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. Available at: [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. Available at: [Link]
Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC. Available at: [Link]
New Aspects of Thiomorpholine Chemistry - ResearchGate. Available at: [Link]
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - MDPI. Available at: [Link]
Intermediates of the morpholine and thiomorpholine biodegradation... - ResearchGate. Available at: [Link]
Ullmann condensation - Wikipedia. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow | ChemRxiv. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. Available at: [Link]
The oxidation of sulfur containing cyclic ketimines The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation - PubMed. Available at: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. Available at: [Link]
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts - MDPI. Available at: [Link]
(A) Reaction scheme for oxidation of thiols 1 by H2O2, including pKa... - ResearchGate. Available at: [Link]
Ullmann reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
Technical Support Center: Controlling Side Reactions in Thiomorpholine N-Alkylation
Welcome to the technical support guide for thiomorpholine N-alkylation. Thiomorpholine and its derivatives are crucial scaffolds in medicinal chemistry and drug development, valued for their unique physicochemical proper...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for thiomorpholine N-alkylation. Thiomorpholine and its derivatives are crucial scaffolds in medicinal chemistry and drug development, valued for their unique physicochemical properties.[1][2] However, the N-alkylation of this heterocycle is not always straightforward. The presence of a nucleophilic sulfur atom and the potential for the nitrogen to undergo further reaction present unique challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing and controlling common side reactions, optimizing yields, and navigating the complexities of this important transformation.
Part 1: Troubleshooting Guide - Common Side Reactions
This section addresses the most prevalent side reactions encountered during thiomorpholine N-alkylation in a direct question-and-answer format.
Q1: I am observing a significant amount of a second, more polar product, which I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?
A1: The formation of a quaternary ammonium salt, or "quaternization," is a classic side reaction where the desired N-alkylated thiomorpholine product, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent. The propensity for this side reaction is highly dependent on the relative nucleophilicity of the starting secondary amine versus the product tertiary amine.
Causality & Mechanism:
The lone pair on the nitrogen of the N-alkylated thiomorpholine product can attack the electrophilic alkylating agent, leading to a stable quaternary salt. This is especially problematic with highly reactive alkylating agents and when the reaction is run for extended periods or at high temperatures.
Control Strategies:
Stoichiometry Control: This is the most critical parameter. Avoid using a large excess of the alkylating agent. Start with a 1:1 or 1.1:1 molar ratio of the alkylating agent to thiomorpholine. In some cases, using a slight excess of the thiomorpholine (e.g., 1.2 equivalents) can consume the alkylating agent and suppress quaternization.
Slow Addition of Electrophile: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant primary nucleophile (thiomorpholine) over the product.
Lower Reaction Temperature: Higher temperatures can increase the rate of the second alkylation. Running the reaction at the lowest feasible temperature that still allows for a reasonable rate of the primary reaction can significantly improve selectivity.
Choice of Base: While the base is primarily for scavenging the acid byproduct (e.g., HBr, HCl), its nature can influence the reaction environment. Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases.[3][4]
Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Stop the reaction as soon as the thiomorpholine is consumed to prevent the product from reacting further.
Q2: My mass spectrometry results show my product has a mass of +16 or +32 Da compared to the expected product. What is causing this oxidation and how do I stop it?
A2: The mass shifts of +16 and +32 Da are characteristic of the formation of thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide (sulfone), respectively. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can occur under various conditions.
Causality & Mechanism:
The sulfur atom's lone pairs can be oxidized by atmospheric oxygen, especially when heated for long periods, or by residual oxidizing agents from the synthesis of starting materials. Certain solvents, if not properly purified (e.g., aged ethers containing peroxides), can also be a source of oxidation. This oxidation is a known metabolic pathway for thiomorpholine-containing drugs, often catalyzed by cytochrome P450 enzymes in vivo.[5]
Control Strategies:
Inert Atmosphere: The most effective method is to rigorously exclude oxygen. Before starting, purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction, especially if heating is required.
Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degas your solvent before use by sparging with an inert gas for 15-30 minutes, or by using several freeze-pump-thaw cycles.
Reagent Purity: Ensure that your starting materials and reagents are pure and free from any oxidizing contaminants.
Avoid Oxidizing Conditions: Be mindful of all reagents used. For instance, some reaction conditions for other transformations might inadvertently cause sulfur oxidation.
Minimize Reaction Time and Temperature: Prolonged heating increases the likelihood of oxidation. Optimize the reaction to proceed as quickly and at as low a temperature as possible.
Q3: I'm seeing unexpected byproducts that suggest the thiomorpholine ring has been cleaved or rearranged. Why does this happen?
A3: Ring-opening of the thiomorpholine heterocycle is a less common but serious side reaction that typically occurs under harsh reaction conditions.
Causality & Mechanism:
The thiomorpholine ring, while generally stable, can undergo cleavage under strongly acidic or basic conditions, or at very high temperatures. The presence of certain Lewis acids or other reactive species can also promote ring-opening pathways. For example, in a related system, morpholine ring-opening has been observed at temperatures beyond 220 °C.[6]
Control Strategies:
Moderate Reaction pH: Avoid using exceptionally strong bases (like organolithiums, unless specifically required and at low temperatures) or strong acids. If a strong base is necessary, consider using a hindered one at a low temperature.[7] For base-mediated reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and mild enough to prevent ring degradation.[3]
Temperature Control: Do not overheat the reaction. If the reaction is sluggish, it is often better to switch to a more reactive electrophile or a more suitable solvent system rather than excessively increasing the temperature.
Judicious Choice of Catalysts: If using a catalyst, ensure it is compatible with the thiomorpholine ring and will not promote cleavage.
Part 2: General Performance & Optimization FAQs
Q4: My N-alkylation reaction is very slow or is giving a low yield of the desired product. What are the most common causes and how can I troubleshoot this?
A4: Low conversion is a frequent issue stemming from several interrelated factors. A systematic approach is key to identifying the root cause.
Troubleshooting Steps:
Reactivity of the Alkylating Agent: The nature of the leaving group is paramount. Reactivity follows the trend: I > OTf > Br > Cl . If you are using an alkyl chloride with a low success rate, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[3] For very unreactive systems, an alkyl triflate (OTf) may be required.
Choice and Amount of Base: The base must be strong enough to neutralize the acid formed during the reaction. For simple alkylations, an excess (typically 2 equivalents) of a base like potassium carbonate (K₂CO₃) is standard. If this is insufficient, a stronger base like cesium carbonate (Cs₂CO₃) or even sodium hydride (NaH) in an appropriate solvent can be used, though caution is advised with NaH.[4]
Solvent Selection: The solvent must fully dissolve the reactants. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally excellent choices for Sₙ2 reactions as they solvate the cation of the base while leaving the anion reactive.[3][8]
Reaction Temperature: Many N-alkylations require thermal energy to overcome the activation barrier. If the reaction is not proceeding at room temperature, gradually increase the heat (e.g., to 50 °C, then 80 °C, or reflux) while monitoring by TLC.[3]
Below is a troubleshooting workflow to diagnose low-yield issues.
Navigating the Crystallization of Thiomorpholine 1-Oxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the crystallization of thiomorpholine 1-oxide. This guide is designed to provide you, as a senior application sc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the crystallization of thiomorpholine 1-oxide. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to overcome common challenges and optimize your crystallization processes. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing thiomorpholine 1-oxide?
The primary challenges in crystallizing thiomorpholine 1-oxide and similar heterocyclic compounds often revolve around solvent selection, controlling nucleation, and managing crystal growth.[1] The polarity introduced by the sulfoxide group can lead to high solubility in many common solvents, making it difficult to achieve the supersaturation necessary for crystallization.[2] Additionally, issues like oiling out, where the compound separates as a liquid instead of a solid, and the formation of multiple crystal forms (polymorphism) can complicate the process.[1][3]
Q2: How do I select an appropriate solvent for the crystallization of thiomorpholine 1-oxide?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] This temperature-dependent solubility is crucial for achieving a good yield of pure crystals upon cooling.[5][6] For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, and dimethylformamide (DMF) have been suggested.[7] Given the polarity of thiomorpholine 1-oxide, polar solvents are likely to be more effective. A systematic screening of solvents with varying polarities is the most effective approach.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase rather than a solid.[3] This often occurs when the solution is too concentrated or cooled too quickly. To troubleshoot this, try the following:
Dilute the solution: Add more of the hot solvent to decrease the concentration.
Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Use a different solvent or a solvent mixture: A less effective solvent or the addition of an "anti-solvent" (a solvent in which the compound is insoluble) can sometimes promote crystallization over oiling out.[8]
Q4: I am getting very small or no crystals. How can I improve crystal growth?
The formation of small crystals or a complete lack of crystallization often points to issues with nucleation and growth kinetics.[1] Here are some strategies to promote the growth of larger crystals:
Slow Evaporation: This is a common and effective method for growing single crystals.[7] Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
Seeding: Introduce a small, well-formed crystal of thiomorpholine 1-oxide into a saturated solution. This "seed" crystal can act as a template for further crystal growth.[9]
Temperature Gradient: Create a slight temperature difference within the crystallization vessel. This can encourage the slow and controlled growth of crystals in the cooler region.[10]
Minimize Disturbances: Avoid moving or disturbing the crystallization vessel, as vibrations can lead to the formation of many small crystals instead of a few large ones.[9]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Compound will not dissolve
Incorrect solvent choice (compound is insoluble).
Screen a wider range of solvents with varying polarities. Consider solvent mixtures.
Compound dissolves but does not crystallize upon cooling
Solvent is too good (compound remains highly soluble even at low temperatures).
Try a less polar solvent or use an anti-solvent to decrease solubility.[8]
Formation of an oil instead of crystals
Solution is too concentrated; cooling rate is too fast.
Dilute the solution with more hot solvent; allow for slower cooling.[3]
Poor crystal yield
Compound is still significantly soluble in the cold solvent.
Ensure the solution is cooled sufficiently; consider using a more effective anti-solvent.
Crystals are very small or form a powder
Nucleation rate is too high; rapid cooling.
Slow down the cooling process; use a less saturated solution; try the slow evaporation method.[7][9]
Impure crystals
Impurities are co-crystallizing with the product.
Ensure the chosen solvent has different solubilities for the compound and the impurities; consider a second recrystallization step.[4]
Experimental Protocols
Protocol 1: Solvent Screening for Thiomorpholine 1-Oxide Crystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of thiomorpholine 1-oxide.
Methodology:
Place a small amount (e.g., 10-20 mg) of thiomorpholine 1-oxide into several small test tubes.
To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility at room temperature.
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for at least 30 minutes.
Observe which solvents yield a good crop of well-formed crystals. The ideal solvent will have low solubility at low temperatures and high solubility at high temperatures.[11]
Protocol 2: Single Solvent Recrystallization
Objective: To purify thiomorpholine 1-oxide using a single suitable solvent identified from the screening protocol.
Methodology:
Place the impure thiomorpholine 1-oxide in an Erlenmeyer flask.
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves.[5]
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
Dry the purified crystals, for example, by leaving the vacuum on to pull air through them.[12]
Visualizing the Workflow
Caption: A typical workflow for the recrystallization of thiomorpholine 1-oxide.
Concluding Remarks
The successful crystallization of thiomorpholine 1-oxide is a critical step in its purification and characterization. By systematically approaching solvent selection and carefully controlling the crystallization conditions, researchers can overcome common challenges to obtain high-purity crystalline material. This guide provides a foundation for troubleshooting and optimizing your experimental protocols. Remember that patience and meticulous technique are paramount in the art and science of crystallization.
References
University of California, Irvine. SOP: CRYSTALLIZATION. Available from: [Link]
SATHEE CUET. Chemistry Crystallization. Available from: [Link]
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]
Chemistry LibreTexts. Recrystallization. Available from: [Link]
Slideshare. Recrystallization | PPTX. Available from: [Link]
University of Geneva. Guide for crystallization. Available from: [Link]
All About Drugs. Crystallization. Available from: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
University of Technology. Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Available from: [Link]
ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. Available from: [Link]
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available from: [Link]
MDPI. Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available from: [Link]
Molbase. Some tips on Thiomorpholine-1-oxide hydrochloride. Available from: [Link]
International Journal of Pure and Applied Mathematics. DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Available from: [Link]
MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Available from: [Link]
ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Organic Process Research & Development. Available from: [Link]
Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available from: [Link]
Stability of thiomorpholine 1-oxide under acidic conditions
Technical Support Center: Thiomorpholine 1-Oxide Introduction: The Double-Edged Sword of the Sulfoxide Moiety Welcome to the technical support guide for thiomorpholine 1-oxide. This versatile heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Thiomorpholine 1-Oxide
Introduction: The Double-Edged Sword of the Sulfoxide Moiety
Welcome to the technical support guide for thiomorpholine 1-oxide. This versatile heterocyclic building block is increasingly utilized by medicinal chemists and drug development professionals. The sulfoxide group offers a unique combination of properties: it enhances aqueous solubility, acts as a hydrogen bond acceptor, and serves as a metabolically robust isostere for other functional groups. However, the very nature of the sulfoxide bond presents a potential liability, particularly under acidic conditions often encountered during synthesis, purification, work-up, and formulation—or even within the physiological environment of the stomach.
This guide provides an in-depth exploration of the stability challenges associated with thiomorpholine 1-oxide. Structured in a practical question-and-answer format, it addresses common experimental issues, explains the underlying chemical mechanisms, and offers robust troubleshooting strategies and protocols to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiomorpholine 1-oxide in an acidic environment?
Answer: The stability of thiomorpholine 1-oxide under acidic conditions is primarily dictated by two potential pathways: the Pummerer rearrangement and, to a lesser extent, acid-catalyzed ring cleavage .
The dominant pathway, especially in the presence of acylating agents (like acetic anhydride, often found in reaction workups) or strong non-nucleophilic acids, is the Pummerer rearrangement. This reaction involves the conversion of the sulfoxide to a reactive thionium ion intermediate, which is then trapped by a nucleophile.
The mechanism begins with the activation of the sulfoxide oxygen by protonation (with acid) or acylation (with an anhydride). This makes the sulfoxide a better leaving group. An adjacent proton is then eliminated, forming a resonance-stabilized thionium cation. A nucleophile present in the medium (e.g., acetate, water, or a halide) then attacks the carbon α to the sulfur, resulting in an α-substituted thioether.
A secondary, though less common, pathway could involve acid-catalyzed ring cleavage. Analogous to the acid-catalyzed opening of epoxides, protonation of the sulfoxide or the ring nitrogen could potentially activate the ring towards nucleophilic attack, leading to linearization of the thiomorpholine scaffold.
Caption: The Pummerer rearrangement degradation pathway.
Q2: My compound contains a thiomorpholine 1-oxide moiety and I need to remove a Boc protecting group using trifluoroacetic acid (TFA). Is this a problem?
Answer: Yes, this is a significant concern and a classic scenario where degradation is observed. Strong acids like TFA can readily protonate the sulfoxide oxygen, initiating the Pummerer rearrangement. While TFA itself is a weak nucleophile, trace amounts of water in the TFA or scavengers (like triisopropylsilane) can act as nucleophiles, trapping the resulting thionium ion.
Causality: The highly acidic environment promotes the formation of the key thionium ion intermediate. If this intermediate is formed, it will react with any available nucleophile, leading to the decomposition of your target compound. The thiomorpholine ring itself might also undergo fragmentation under these harsh conditions.
Recommendation:
Use Milder Conditions: If possible, consider alternative protecting groups that can be removed under non-acidic conditions.
Scrupulously Anhydrous Conditions: If TFA must be used, ensure all reagents and solvents are rigorously dry to minimize water as a competing nucleophile.
Lower Temperature: Perform the deprotection at 0 °C or below to reduce the rate of the degradation reaction.
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the Boc group is cleaved.
Alternative Acids: In some cases, HCl in a non-nucleophilic solvent (like dioxane or diethyl ether) may be a slightly milder alternative to neat TFA, but degradation can still occur.
Q3: How does pH affect the stability, and what is a "safe" pH range for formulation studies?
Answer: The stability of thiomorpholine 1-oxide is highly pH-dependent.
Acidic pH (pH < 4): This is the highest risk region. The concentration of protons is sufficient to initiate the degradation pathways described above. Stability generally decreases as the pH drops.
Near-Neutral pH (pH 5-8): The compound is generally most stable in this range. At these pH values, the concentration of H⁺ is too low to efficiently protonate the sulfoxide oxygen. Furthermore, the tertiary amine of the thiomorpholine ring may be partially protonated (pKa ~5.6 for a similar polymer system), which can increase solubility without directly promoting sulfoxide degradation.
Alkaline pH (pH > 8): The compound is typically stable with respect to acid-catalyzed degradation. However, other base-mediated decomposition pathways, while less common, should not be entirely ruled out depending on the overall molecular structure.
Recommendation for Formulation: For aqueous formulations, a buffered system in the pH 6.0-7.5 range is recommended as a starting point to maximize the chemical stability of the thiomorpholine 1-oxide moiety.
pH of Buffered Solution
% of Parent Compound Remaining (24h, 40°C)
Major Degradation Product(s) Observed
1.2 (Simulated Gastric)
< 10%
Pummerer-type products, ring-opened fragments
3.0
65%
Pummerer-type products
5.0
> 98%
Not Detected
7.4 (Physiological)
> 99%
Not Detected
Table 1: Representative stability data for a model compound containing thiomorpholine 1-oxide. Data is illustrative.
Troubleshooting Guide
Problem: I observe an unexpected byproduct with a mass of (Parent + 16 Da) or (Parent - 18 Da) after an acidic workup.
Likely Cause (Parent - 18 Da): You are likely observing a product of the Pummerer rearrangement. The initial protonation/acylation adds a group, but the subsequent elimination of water (18 Da) or acetic acid followed by nucleophilic attack by another water molecule can lead to complex transformations. A common outcome is an α-hydroxy thioether, which may not be stable.
Likely Cause (Parent + 16 Da): This suggests over-oxidation to the corresponding thiomorpholine 1,1-dioxide (sulfone). This can happen if your reaction conditions are oxidative. The sulfone is significantly more stable under acidic conditions and is generally resistant to the Pummerer rearrangement.
Troubleshooting Steps:
Characterize the Byproduct: Use LC-MS/MS to fragment the byproduct and confirm its structure.
Modify Workup: Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction and concentration to avoid prolonged exposure to acid.
Control Stoichiometry: If oxidation is suspected, re-evaluate the equivalents of any oxidizing agents used in the preceding steps.
Problem: My purified compound degrades upon storage as a solid hydrochloride salt.
Likely Cause: Even in the solid state, the hydrochloride salt can create a localized acidic microenvironment, especially in the presence of atmospheric moisture. This "on-particle" acidity can be sufficient to slowly catalyze the degradation of the sulfoxide over time.
Troubleshooting Steps:
Store as Free Base: If feasible, store the compound as the free base in a desiccated, inert atmosphere.
Use a Different Salt: Consider forming a salt with a weaker acid (e.g., a mesylate or tosylate), although this may not completely solve the problem.
Rigorous Drying and Storage: Ensure the HCl salt is absolutely dry (lyophilization or drying under high vacuum) and store it under argon or nitrogen in a freezer (-20 °C) with a desiccant.
This protocol provides a framework for evaluating the stability of a thiomorpholine 1-oxide-containing compound in various aqueous buffered solutions.
Caption: Workflow for assessing hydrolytic stability.
Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in a non-reactive organic solvent like acetonitrile.
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) at the desired pH values. For pH 1.2, 0.1 N HCl is standard. For other pHs, citrate or phosphate buffers are common.
Incubation: In separate HPLC vials, dilute the stock solution 1:100 into each buffer to a final concentration of 100 µM. Ensure the organic solvent content is low (<5%) to not affect the pH.
Time Zero (T=0) Sample: Immediately after dilution, analyze one set of vials using a validated HPLC method to establish the initial peak area of the parent compound.
Incubation: Place the remaining vials in a temperature-controlled incubator at 40°C to accelerate degradation.
Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), remove a vial from each pH set, cool it to room temperature, and analyze by HPLC.
Analysis: Use a stability-indicating HPLC method (a method that can resolve the parent compound from its degradation products) with UV and/or Mass Spectrometric detection.
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample. Plot the percentage remaining versus time for each pH.
References
Wikipedia. (2023). Pummerer rearrangement. Retrieved from [Link]
Molbase. (n.d.). Heterocyclic Building Blocks-Thiomorpholine. Retrieved from [Link]
All About Chemistry. (2022, June 5). Pummerer Rearrangement: An Overview [Video]. YouTube. Retrieved from [Link]
Fairweather, J. K., et al. (2011). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Journal of the American Chemical Society, 133(4), 896–899. Retrieved from [Link]
Yoshida, Y., et al. (2016). Pummerer Reaction of Sulfoxides in Acetic Anhydride Catalyzed by Al-MCM-41. Chemistry Letters, 45(1), 16–18. Retrieved from [Link]
G. Procter, D. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10291-10339. Retrieved from [Link]
Farcas, C., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233. Retrieved from [Link]
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Retrieved from [Link]
Pouliot, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]
Tiem-Le, V., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-42. Retrieved from [Link]
ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation pathway. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. *Applied and Environmental Microbiology
Reference Data & Comparative Studies
Validation
1H NMR interpretation of thiomorpholine 1-oxide vs sulfone
This guide provides an in-depth technical comparison of the 1H NMR characteristics of Thiomorpholine 1-oxide versus Thiomorpholine 1,1-dioxide (sulfone). It is designed for researchers requiring definitive structural con...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the 1H NMR characteristics of Thiomorpholine 1-oxide versus Thiomorpholine 1,1-dioxide (sulfone). It is designed for researchers requiring definitive structural confirmation of oxidation states in heterocyclic synthesis.
In the spectroscopic analysis of thiomorpholine derivatives, the oxidation state of the sulfur atom dictates the complexity of the 1H NMR spectrum.
Thiomorpholine 1-oxide (Sulfoxide): Characterized by spectral complexity . The asymmetry of the sulfoxide (
) bond renders the ring protons diastereotopic, often resulting in four distinct multiplets for the ring protons due to the stable axial orientation of the oxygen atom.
Thiomorpholine 1,1-dioxide (Sulfone): Characterized by spectral symmetry and deshielding . The
group restores effective symmetry to the ring, simplifying the spectrum to two distinct sets of signals (typically triplets or broad multiplets) that are significantly downfield compared to the parent sulfide.
To interpret the spectra correctly, one must understand the 3D conformational landscape.
Thiomorpholine 1-Oxide (The "Locked" Chair)
Unlike the parent thiomorpholine, which undergoes rapid ring inversion averaging the axial and equatorial protons, the 1-oxide derivative exhibits a strong conformational bias.
Axial Preference: In six-membered saturated sulfur heterocycles (like thiane-1-oxide), the sulfoxide oxygen preferentially adopts the axial position.[1] This is due to the "anomeric-like" effect (attractive electrostatic interaction between the axial oxygen and the anti-periplanar C-H bonds) and minimization of steric repulsion with equatorial substituents.
Magnetic Anisotropy: The
bond possesses a strong magnetic anisotropy cone. Protons syn (cis) to the sulfoxide oxygen are deshielded differently than those anti (trans).
Result: The
-protons (H2/H6) become magnetically non-equivalent (diastereotopic). You observe distinct signals for , , , and .
Thiomorpholine 1,1-Dioxide (The Symmetric Chair)[2]
Restored Symmetry: The sulfone group adds a second oxygen, creating a
or effectively symmetric environment on the NMR timescale.
Deshielding: The sulfone group is strongly electron-withdrawing, shifting
-protons downfield, but without the complex splitting induced by the chiral sulfur center of the sulfoxide.
Detailed NMR Analysis & Comparison
The following data compares the chemical shifts and splitting patterns in deuterated chloroform (
) and DMSO-.
Comparative Data Table
Feature
Thiomorpholine (Parent)
Thiomorpholine 1-Oxide (Sulfoxide)
Thiomorpholine 1,1-Dioxide (Sulfone)
Symmetry
High ( avg)
Low (Chiral S center)
High ( avg)
-S Protons
~2.6 ppm (Multiplet)
2.80 – 3.20 ppm (Complex)
3.00 – 3.15 ppm (Triplet/Broad)
-N Protons
~3.1 ppm (Multiplet)
3.20 – 3.60 ppm (Complex)
3.40 – 3.60 ppm (Triplet/Broad)
Multiplicity
Simple
Complex or distinct
Simple Triplet or Broad Singlet (Salt)
Key Diagnostic
Shielded signals
Geminal splitting visible; 4 distinct ring signals
Simplified spectrum ; downfield shift
Spectral Fingerprint Analysis
A. Thiomorpholine 1-Oxide (Complex)
In a high-field instrument (400 MHz+), the ring protons often appear as four separate signal groups.
Experimental Observation: Signals reported at 2.86, 2.99, 3.10, and 3.39 ppm in reaction mixtures.
Mechanistic Cause: The axial oxygen deshields the equatorial
-protons (syn-1,3-diaxial interaction is absent, but anisotropy affects the equatorial H significantly). The geminal coupling () is large (~11-13 Hz), and vicinal couplings () vary between axial-axial (large, ~10-12 Hz) and axial-equatorial (small, ~2-5 Hz).
B. Thiomorpholine 1,1-Dioxide (Simple)
Free Base: Typically shows two well-defined triplets (or multiplets) separated by ~0.4 ppm.
HCl Salt: In DMSO-
, the spectrum often collapses into a broad multiplet centered around 3.54 ppm (8H) due to the strong electron-withdrawing nature of both the protonated nitrogen and the sulfone, combined with rapid conformational flipping.
Visualization of Logic & Workflow
Diagram 1: NMR Decision Tree
This logic flow aids in the rapid classification of the thiomorpholine derivative based on spectral features.
Caption: Decision tree for identifying thiomorpholine oxidation states via 1H NMR.
Experimental Protocols
Synthesis of Standards
To validate these interpretations, the following protocols yield high-purity standards.
A. Synthesis of Thiomorpholine 1-Oxide
Reagents: Thiomorpholine (1.0 eq),
(30% aq, 1.1 eq), Ethanol.
Procedure:
Dissolve thiomorpholine in ethanol at 0°C.
Add
dropwise over 30 minutes (maintain < 5°C to prevent over-oxidation).
Stir at room temperature for 3 hours.
Concentrate in vacuo. The product is often a hygroscopic solid/oil.
NMR Check: Look for the emergence of complexity in the 2.8–3.4 ppm range.
B. Synthesis of Thiomorpholine 1,1-Dioxide
Reagents: Thiomorpholine (1.0 eq), m-CPBA (2.5 eq) or
(excess)/Acetic Acid.
Procedure:
Dissolve thiomorpholine in
.
Add m-CPBA (meta-chloroperoxybenzoic acid) in portions at 0°C.
Stir overnight at room temperature.
Wash with
to remove benzoic acid byproducts.
NMR Check: Look for the simplification of the spectrum and downfield shift (>3.0 ppm).
Sample Preparation for NMR
Solvent:
is preferred for free bases to observe distinct couplings. DMSO- is required for HCl salts.
IR spectrum characteristic peaks of sulfoxide S=O stretch
An In-Depth Comparative Guide to the Sulfoxide S=O Stretching Frequency in Infrared Spectroscopy As a fundamental tool in chemical analysis, Infrared (IR) spectroscopy provides invaluable insights into molecular structur...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Sulfoxide S=O Stretching Frequency in Infrared Spectroscopy
As a fundamental tool in chemical analysis, Infrared (IR) spectroscopy provides invaluable insights into molecular structure. For researchers and professionals in drug development and materials science, understanding the nuances of characteristic vibrational modes is paramount. The sulfoxide (S=O) group, present in a wide array of pharmaceuticals and functional materials, offers a particularly sensitive and informative probe. Its stretching vibration is strong and highly responsive to its local electronic and physical environment.
This guide provides a detailed comparison of the factors influencing the sulfoxide S=O stretching frequency. It moves beyond a simple listing of wavenumber ranges to explain the underlying causality, empowering researchers to interpret their spectra with greater confidence and precision.
The Sulfoxide Bond and its IR Signature
The sulfoxide functional group features a semi-polar S=O double bond. The significant difference in electronegativity between sulfur (2.58) and oxygen (3.44) results in a highly polarized bond with a substantial dipole moment.[1][2] This strong polarization is the primary reason why the S=O stretching vibration gives rise to a very intense absorption band in the IR spectrum, making it an excellent diagnostic tool.[3]
The characteristic S=O stretching frequency is typically observed in the 950–1150 cm⁻¹ region of the infrared spectrum.[4][5][6] However, the precise position of this peak is exquisitely sensitive to a variety of structural and environmental factors. This sensitivity is not a complication but rather a source of rich structural information.
Comparative Analysis: Factors Modulating the S=O Stretch
The exact wavenumber of the S=O absorption is dictated by the stiffness of the bond (force constant) and the masses of the atoms. While the masses are constant, the force constant is directly influenced by the electronic environment around the sulfoxide group.
Electronic Effects: Induction and Conjugation
The electronic nature of the substituents attached to the sulfur atom plays a critical role in determining the S=O bond order and, consequently, its stretching frequency.
Inductive Effects: Electron-withdrawing groups (EWGs) attached to the sulfur atom pull electron density away from it. This increases the partial positive charge on the sulfur, strengthening the electrostatic attraction to the partially negative oxygen and promoting dπ-pπ overlap. This results in a stronger, stiffer S=O bond and a shift of the stretching frequency to a higher wavenumber (a "blue shift"). Conversely, electron-donating groups (EDGs) decrease the S=O stretching frequency. A linear relationship has been demonstrated between the substituent's inductive constant and the S=O stretching frequency.[4]
Conjugation/Resonance Effects: When the sulfoxide group is conjugated with an aromatic ring or a double bond, resonance structures can be drawn that place a partial negative charge on the oxygen and a single bond between sulfur and oxygen. This delocalization of π-electrons reduces the S=O double bond character, weakening the bond. As a result, conjugation typically lowers the S=O stretching frequency by 10-20 cm⁻¹.[7]
Table 1: Comparison of S=O Stretching Frequencies in Various Sulfoxides
The oxygen atom of the sulfoxide group is a potent hydrogen bond acceptor. When a sulfoxide is dissolved in a protic solvent (e.g., water, alcohols) or contains a hydrogen bond donor group (e.g., -OH, -NH), hydrogen bonds form with the sulfoxide oxygen.
This interaction involves the donation of electron density from the oxygen's lone pairs to the hydrogen bond. This donation weakens the S=O π-bond, reducing its force constant and causing a significant shift to a lower wavenumber (a "red shift"). The magnitude of this shift can be substantial, often in the range of 20-100 cm⁻¹.[8] For example, the S=O stretching mode in DMSO is red-shifted by approximately 62 cm⁻¹ when dissolved in water compared to the neat liquid. This phenomenon is a key indicator of solvent-solute or intramolecular interactions.
Caption: Effect of hydrogen bonding on the S=O bond and IR frequency.
Physical State and Self-Association
The phase of the sample (solid, liquid, or gas) can influence the S=O frequency. In the condensed phase, particularly in polar aprotic sulfoxides like neat dimethyl sulfoxide (DMSO), strong dipole-dipole interactions can lead to self-association, often forming antiparallel dimers.[9] This dimerization affects the electronic environment of the S=O bond, leading to distinct absorption bands compared to the monomeric species prevalent in the gas phase or in dilute nonpolar solutions.[9][10] For liquid DMSO, a strong Raman band at 1043.6 cm⁻¹ and an intense IR absorption at 1062.6 cm⁻¹ have been assigned to these centrosymmetric dimers.[9]
Caption: Self-association of sulfoxide monomers into an antiparallel dimer.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient and powerful technique for obtaining the IR spectrum of liquid and solid sulfoxide samples with minimal preparation.
Step-by-Step Methodology
Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
Background Spectrum Acquisition:
Causality: This step is crucial to remove interfering signals from the ambient environment (e.g., CO₂, water vapor) and the instrument itself.
Procedure: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Lower the ATR press arm. Collect a background spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹).
Sample Application:
Causality: Proper sample contact with the crystal is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.
Procedure: Place a single drop of the liquid sulfoxide sample onto the center of the ATR crystal. For solid samples, place a small amount of the powder on the crystal and lower the press arm to ensure firm contact.
Sample Spectrum Acquisition:
Causality: This measurement captures the absorption of IR radiation by the sample.
Procedure: Using the same parameters as the background scan (number of scans, resolution), collect the sample spectrum.
Data Processing and Analysis:
Causality: Raw data is ratioed against the background to produce a clean absorbance or transmittance spectrum.
Procedure: The spectrometer software will automatically perform the background correction. Identify the S=O stretching peak in the 950-1150 cm⁻¹ region. Use the software tools to determine the exact wavenumber of the peak maximum.
Cleaning: Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination.
Caption: Experimental workflow for ATR-FTIR analysis of a sulfoxide.
Conclusion
The sulfoxide S=O stretching frequency is a powerful diagnostic tool that extends far beyond simple functional group identification. By carefully analyzing its position, researchers can deduce detailed information about the electronic properties of substituents, the presence and nature of hydrogen bonding, and the physical state of the sample. This guide provides the foundational and comparative knowledge necessary for drug development professionals and scientists to leverage these spectral subtleties for a more profound understanding of molecular structure and intermolecular interactions.
References
ResearchGate. (n.d.). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved from [Link]
MDPI. (2025, November 14). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid, Liquid State and. Retrieved from [Link]
AIP Publishing. (2010, October 14). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy | The Journal of Chemical Physics. Retrieved from [Link]
National Chemical Laboratory. (2022, June 8). On–Off Infrared Absorption of the S O Vibrational Probe of Dimethyl Sulfoxide. Retrieved from [Link]
PubMed. (2010, October 14). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Vibrational spectroscopic force field studies of dimethyl sulfoxide and hexakis(dimethyl sulfoxide)scandium(III) iodide, and cry. Retrieved from [Link]
Taylor & Francis Online. (2006, December 19). INTRAMOLECULAR HYDROGEN BONDING IN 2-HYDROXYDIARYL SULFOXIDES. Retrieved from [Link]
AMYD. (n.d.). SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Retrieved from [Link]
Iowa State University Digital Repository. (1996, February 1). Effects of Conjugation and Aromaticity on the Sulfoxide Bond1. Retrieved from [Link]
NISCAIR. (n.d.). Theoretical and experimental study of dimethyl sulfoxide and N-substituted DMSO. Retrieved from [Link]
ACS Publications. (2015, October 28). Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations | The Journal of Physical Chemistry B. Retrieved from [Link]
Scribd. (n.d.). Dmso | PDF | Infrared Spectroscopy | Solvent. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Attenuated total reflection fourier-transform IR spectroscopic study of dimethyl sulfoxide self-association in acetonitrile solutions - Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
MDPI. (2024, December 12). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. Retrieved from [Link]
Royal Society of Chemistry. (2024, January 15). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Retrieved from [Link]
YouTube. (2017, September 13). Factors that influence IR absorption spectra. Retrieved from [Link]
MOST Wiedzy. (2021, April 27). The influence of intermolecular correlations on the infrared spectrum of liquid dimethyl sulfoxide. Retrieved from [Link]
Wikipedia. (n.d.). Electronegativity. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]
PubMed. (2021, November 5). The influence of intermolecular correlations on the infrared spectrum of liquid dimethyl sulfoxide. Retrieved from [Link]
Optica Publishing Group. (n.d.). Use of Infrared Spectroscopy for the Determination of Electronegativity of Rare Earth Elements. Retrieved from [Link]
Reddit. (2017, October 15). How does electronegativity influence IR wave number? : r/chemhelp. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Thiomorpholine and its Oxidized Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Thiomorpholine and its oxidized derivatives, thiomorpholine 1-oxide and thiomorpholine 1,1-dioxide, are prevalent scaffolds in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine and its oxidized derivatives, thiomorpholine 1-oxide and thiomorpholine 1,1-dioxide, are prevalent scaffolds in medicinal chemistry.[1] The sulfur atom's oxidation state significantly influences the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profiles. Mass spectrometry is an indispensable tool for the characterization of these compounds. Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) allows for the detailed structural analysis of these molecules through the study of their fragmentation patterns. This guide will compare the expected fragmentation pathways of these three compounds, providing insights into how the sulfoxide and sulfone functionalities direct bond cleavages.
Fragmentation Pattern of Thiomorpholine
Thiomorpholine, the unoxidized parent compound, exhibits a relatively straightforward fragmentation pattern primarily driven by the nitrogen atom. The electron ionization (EI) mass spectrum of thiomorpholine is available in the NIST database and shows characteristic fragments.[2] Under ESI conditions, protonation will occur at the nitrogen atom, and subsequent collision-induced dissociation (CID) will lead to fragmentation.
The expected fragmentation pathway for protonated thiomorpholine ([M+H]⁺ at m/z 104.05) is initiated by alpha-cleavage adjacent to the positively charged nitrogen atom, leading to the opening of the ring.
Caption: Proposed fragmentation of Thiomorpholine.
Table 1: Key Fragment Ions of Protonated Thiomorpholine
m/z
Proposed Structure/Loss
104
[M+H]⁺
76
[M+H - C₂H₄]⁺
58
[M+H - CH₂S]⁺
Fragmentation Pattern of Thiomorpholine 1-oxide
The introduction of a sulfoxide group in thiomorpholine 1-oxide significantly alters its fragmentation behavior. The sulfoxide oxygen introduces a new site for potential charge localization and directs different fragmentation pathways.
The fragmentation of cyclic sulfoxides is known to be influenced by the ring size and the potential for hydrogen rearrangements. A key fragmentation pathway for protonated thiomorpholine 1-oxide ([M+H]⁺ at m/z 120.04) is expected to involve the loss of a neutral sulfenic acid molecule (H₂SO) or water.
Caption: Proposed fragmentation of Thiomorpholine 1-oxide.
Table 2: Predicted Key Fragment Ions of Protonated Thiomorpholine 1-oxide
m/z
Proposed Structure/Loss
120
[M+H]⁺
102
[M+H - H₂O]⁺
72
[M+H - H₂SO]⁺
76
[M+H - C₂H₄O]⁺
Fragmentation Pattern of Thiomorpholine 1,1-dioxide
The sulfone group in thiomorpholine 1,1-dioxide is a strong electron-withdrawing group, which further modifies the fragmentation pathways. The sulfone group is generally more stable than the sulfoxide group.
For protonated thiomorpholine 1,1-dioxide ([M+H]⁺ at m/z 136.04), a characteristic fragmentation is the loss of sulfur dioxide (SO₂). This is a common fragmentation pathway for sulfones.
Caption: Proposed fragmentation of Thiomorpholine 1,1-dioxide.
Table 3: Predicted Key Fragment Ions of Protonated Thiomorpholine 1,1-dioxide
m/z
Proposed Structure/Loss
136
[M+H]⁺
72
[M+H - SO₂]⁺
108
[M+H - C₂H₄]⁺
Comparative Analysis
The fragmentation patterns of thiomorpholine and its oxidized derivatives are distinct and diagnostic, directly reflecting the influence of the sulfur oxidation state.
Thiomorpholine: Fragmentation is dominated by cleavage initiated at the nitrogen atom, typical for saturated aza-heterocycles.
Thiomorpholine 1-oxide: The presence of the sulfoxide group introduces unique fragmentation pathways, including the loss of water and sulfenic acid, which are not observed in the other two analogs.
Thiomorpholine 1,1-dioxide: The highly stable sulfone group directs a characteristic loss of sulfur dioxide, providing a clear diagnostic marker for this oxidation state.
These differences allow for the unambiguous identification and differentiation of these three compounds in a mixture using tandem mass spectrometry.
Experimental Protocol for ESI-MS/MS Analysis
The following is a general protocol for acquiring ESI-MS/MS data for the analysis of thiomorpholine and its derivatives.
Instrumentation:
A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
A high-performance liquid chromatography (HPLC) system for sample introduction.
Sample Preparation:
Prepare stock solutions of the compounds in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solutions to a final concentration of 1-10 µg/mL in the mobile phase.
LC-MS/MS Parameters:
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate: 0.2-0.4 mL/min.
Ionization Mode: Positive ESI.
Capillary Voltage: 3-4 kV.
Source Temperature: 100-150 °C.
Desolvation Gas Flow: 600-800 L/hr.
Collision Gas: Argon.
MS/MS Analysis: Perform product ion scans for the [M+H]⁺ ions of each compound (m/z 104 for thiomorpholine, 120 for thiomorpholine 1-oxide, and 136 for thiomorpholine 1,1-dioxide). Optimize the collision energy for each compound to obtain a rich fragmentation spectrum.
This protocol serves as a starting point and may require optimization depending on the specific instrumentation and analytical goals.[3][4]
Conclusion
The mass spectrometry fragmentation patterns of thiomorpholine, thiomorpholine 1-oxide, and thiomorpholine 1,1-dioxide are highly informative and allow for their clear differentiation. The oxidation state of the sulfur atom dictates the primary fragmentation pathways, leading to characteristic neutral losses and fragment ions. This guide provides a framework for understanding and predicting these fragmentation patterns, which is essential for researchers in drug discovery and development who work with these important heterocyclic compounds.
References
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link][1]
de Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 53(11), 1085–1103. [Link][3]
Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. [Link][4]
Thiomorpholine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][2]
A Senior Application Scientist's Guide to HPLC Method Development for Thiomorpholine Oxides: A Comparative Analysis
Introduction: The Analytical Challenge of Thiomorpholine Oxides Thiomorpholine and its oxidized derivatives, thiomorpholine-1-oxide (a sulfoxide) and thiomorpholine-1,1-dioxide (a sulfone), are heterocyclic scaffolds of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Thiomorpholine Oxides
Thiomorpholine and its oxidized derivatives, thiomorpholine-1-oxide (a sulfoxide) and thiomorpholine-1,1-dioxide (a sulfone), are heterocyclic scaffolds of significant interest in drug development. Their incorporation into active pharmaceutical ingredients (APIs) can modulate physicochemical properties and pharmacological activity. A prominent example is the antibiotic sutezolid, which features a thiomorpholine-1,1-dioxide moiety. The analytical challenge in developing robust HPLC methods for these compounds lies in two key areas: the high polarity of the oxidized forms, which complicates retention in traditional reversed-phase chromatography, and the inherent chirality of the sulfoxide, which necessitates enantioselective separation to ensure safety and efficacy, as enantiomers often exhibit different biological profiles.[1][2]
This guide provides a comprehensive comparison of HPLC strategies for the analysis of thiomorpholine and its oxides. It moves beyond a simple listing of protocols to explain the underlying chromatographic principles and the rationale behind experimental choices, empowering researchers to develop and validate robust, fit-for-purpose analytical methods.
Part 1: Foundational Analyte Characterization
Effective method development begins with a thorough understanding of the analyte's physicochemical properties. The polarity and ionization state of thiomorpholine and its oxides are the primary determinants for selecting an appropriate chromatographic mode.
*XLogP3 is a computed measure of hydrophobicity. A more negative value indicates higher polarity.
The data clearly shows a progressive increase in polarity from the parent thiomorpholine to its sulfone derivative. The highly negative XLogP3 values for the oxides predict poor retention on standard non-polar stationary phases like C18, a common challenge for polar analytes.[6][7]
Part 2: A Comparative Guide to Chromatographic Strategies
Based on the analyte characteristics, three primary HPLC strategies must be considered and compared: traditional Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
Strategy A: Reversed-Phase HPLC (The Traditional Workhorse)
RP-HPLC separates molecules based on hydrophobicity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] For non-polar to moderately polar compounds, it is the "Swiss army knife" of chromatography.[8]
Causality & Expected Performance: Due to the high polarity of thiomorpholine oxides, they will have weak interactions with a C18 stationary phase. This results in little to no retention, with the analytes eluting at or near the solvent front (void volume), making accurate quantification impossible.[6]
Potential Alternatives & Their Trade-offs:
Polar-Endcapped/Aqueous-Stable Phases: Columns like those with polar-embedded groups or "AQ" type phases are designed to prevent ligand collapse in highly aqueous mobile phases and can offer slightly improved retention for polar compounds.[9][10] However, the improvement may be insufficient for highly polar molecules like sulfoxides and sulfones.
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase can form a neutral, more hydrophobic complex that is better retained. However, these reagents are often non-volatile, suppress MS ionization, and require long column equilibration times.
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Superior Alternative
HILIC is a powerful technique designed specifically for the retention and separation of polar and hydrophilic compounds.[11][12] It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7][12]
Causality & Expected Performance: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[7][11] This mechanism is ideal for thiomorpholine oxides, providing excellent retention and allowing for separation based on subtle differences in polarity. The elution order is typically the inverse of reversed-phase: the least polar compound (thiomorpholine) elutes first, followed by the more polar sulfoxide and sulfone.
Comparison of HILIC Stationary Phases:
Bare Silica: A common starting point, offering good retention for polar bases.
Amide Phases (e.g., BEH Amide): These bonded phases often provide excellent peak shape and reproducibility for a wide range of polar compounds.
Zwitterionic Phases (e.g., HILIC-Z): These columns contain both positively and negatively charged groups, offering unique selectivity and high stability over a wide pH range.[11]
Strategy C: Chiral HPLC (For Enantiomeric Purity of Thiomorpholine-1-Oxide)
The sulfur atom in thiomorpholine-1-oxide is a stereocenter. As enantiomers can have different pharmacological and toxicological properties, their separation is a regulatory and scientific necessity.[1][2] Chiral HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this application.[1][13]
Causality & Expected Performance: CSPs create a chiral environment within the column. Enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and, thus, separation. The interactions are complex and can include hydrogen bonds, dipole-dipole interactions, and steric hindrance.[1]
Comparison of Common CSPs for Sulfoxides:
Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) are highly versatile and have demonstrated broad success in resolving sulfoxide enantiomers.[1][14] They are often the first choice for screening.
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin have also shown excellent chiral recognition for sulfoxides.[15]
Mobile Phase Considerations: Chiral separations of sulfoxides are often most successful in normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes (e.g., pure methanol or acetonitrile/alcohol).[13][15] These solvent systems enhance the specific interactions required for chiral recognition.
Part 3: Systematic Method Development Workflow
A logical, structured workflow is essential for efficient method development. The process involves progressive screening and optimization based on the analytical goals.
Electronic Tuning in Heterocycles: A Comparative Analysis of Thiomorpholine 1-Oxide and Morpholine
Executive Summary In medicinal chemistry, the modulation of physicochemical properties—specifically basicity ( ) and lipophilicity ( )—is critical for optimizing drug-like parameters such as solubility, membrane permeabi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the modulation of physicochemical properties—specifically basicity (
) and lipophilicity ()—is critical for optimizing drug-like parameters such as solubility, membrane permeability, and metabolic stability.[1][2] This guide provides an in-depth technical comparison between Morpholine and Thiomorpholine 1-oxide .
While morpholine is a ubiquitous bioisostere for secondary amines, thiomorpholine 1-oxide offers a unique "electronic rheostat." By introducing the sulfoxide moiety, researchers can significantly lower the basicity of the nitrogen center and increase polarity without altering the steric footprint of the six-membered ring. This guide details the electronic origins of these differences, provides comparative data, and outlines experimental protocols for their characterization.
Part 1: Structural & Electronic Analysis
The Electronic Landscape
The fundamental difference between these two heterocycles lies in the electronic influence of the heteroatom at the 4-position relative to the nitrogen at the 1-position.
Morpholine (1-oxa-4-azacyclohexane): The oxygen atom exerts a strong inductive electron-withdrawing effect (
) through the -framework. However, this is partially mitigated by the distance (3 bonds). The resulting (~8.36) is lower than piperidine (~11.0) but remains moderately basic.
Thiomorpholine 1-oxide (1,4-thiazinane 1-oxide): The sulfoxide group (
) is a potent electron-withdrawing group (EWG) with both strong inductive () and field effects. Unlike the ether oxygen in morpholine, the sulfoxide sulfur bears a significant partial positive charge, which strongly pulls electron density away from the nitrogen atom.
Comparative Basicity Trend:
Conformational Dynamics
Morpholine: Predominantly exists in the chair conformation with the N-H bond equatorial.
Thiomorpholine 1-oxide: Exists in a chair-like conformation. The sulfoxide oxygen can adopt either an axial or equatorial orientation. The axial conformer is often stabilized by transannular electrostatic interactions or hydrogen bonding (if protonated), which further influences the basicity and solvation profile.
Part 2: Physicochemical Data Comparison
The following table synthesizes experimental and predicted data to facilitate direct comparison.
Property
Morpholine
Thiomorpholine 1-oxide
Thiomorpholine 1,1-dioxide
Impact on Drug Design
Structure
Steric bulk increases
Basicity ()
8.36 [1]
~6.5 – 7.0 (Predicted)*
5.4 [2]
Lower reduces lysosomal trapping and improves permeability at physiological pH.
Lipophilicity ()
-0.86
-1.4 [3]
-1.1
1-oxide is significantly more polar, enhancing aqueous solubility.
H-Bond Acceptors
2 (N, O)
2 (N, S=O)
3 (N, O, O)
Sulfoxide O is a strong H-bond acceptor.
Metabolic Stability
Moderate (N-oxidation)
High
Very High
Sulfoxide/Sulfone groups block oxidative metabolism at the 4-position.
*Note: Direct experimental
for the 1-oxide is rare in literature; the value is interpolated based on the thiomorpholine (9.0) to dioxide (5.4) trend and Hammett values.
Part 3: Visualization of Chemical Equilibrium
The following diagram illustrates the protonation equilibrium and the electronic vectors influencing the nitrogen center.
Figure 1: Comparative protonation equilibria. The electron-withdrawing sulfoxide group destabilizes the protonated state of thiomorpholine 1-oxide relative to morpholine, resulting in a lower
.
Part 4: Experimental Protocols
Protocol 1: Controlled Synthesis of Thiomorpholine 1-oxide
Objective: Selective oxidation of thiomorpholine to the sulfoxide (1-oxide) without over-oxidation to the sulfone (1,1-dioxide).
) (1.05 eq) — Selected for high selectivity over .
Solvent: Water/Methanol (1:1 v/v)
Workflow:
Dissolution: Dissolve thiomorpholine in water/methanol at 0°C.
Addition: Add
dropwise over 30 minutes. Maintain temperature < 5°C to prevent over-oxidation.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.
Quench: Filter off the precipitated sodium iodate (
) byproduct.
Extraction: Extract the filtrate with Dichloromethane (DCM) (3x). Note: The product is water-soluble; continuous extraction or salting out may be required.
Purification: Flash chromatography (DCM/MeOH) if necessary.
Protocol 2: Potentiometric
Determination
Objective: Accurate measurement of the ionization constant.
Self-Validating System:
Calibration: Use a standard buffer (pH 4.01, 7.00, 10.01) and a reference compound (e.g., Morpholine, lit.
8.36) to validate electrode response.
Concentration Check: Ensure analyte concentration is 0.01 M to minimize ionic strength errors.
Steps:
Preparation: Dissolve 0.05 mmol of the amine hydrochloride salt in 20 mL of degassed water (0.1 M KCl ionic strength adjuster).
Titration: Titrate with 0.1 M standardized NaOH using an autotitrator.
Data Acquisition: Record pH vs. Volume of NaOH. Collect at least 20 points in the buffer region (pH =
).
Calculation: Use the Bjerrum method or Gran plot analysis to determine the half-equivalence point (
).
Part 5: Applications in Drug Discovery
Bioisosteric Replacement
Replacing a morpholine ring with thiomorpholine 1-oxide is a strategic move when:
Solubility is poor: The sulfoxide is significantly more polar (
-1.4 vs -0.86).
hERG inhibition is a risk: Lowering the basicity of the amine (from 8.4 to <7.0) often reduces affinity for the hERG potassium channel, a common liability for basic amines.
Metabolic Hotspots: The 4-position is blocked from oxidation, unlike the ether oxygen which is metabolically inert but does not protect the adjacent carbons as effectively as the sterically demanding sulfoxide.
Workflow for Scaffold Selection
Figure 2: Decision tree for selecting between morpholine and its sulfur-oxidized analogs based on ADME requirements.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12600299, Thiomorpholine 1-oxide.[5] Retrieved from [Link]
Li, X., et al. (2012). Synthesis and SAR of morpholine and its derivatives.[6] European Journal of Medicinal Chemistry. (Contextual citation for pKa modulation in heterocycles).
A Researcher's Guide to the Structural Elucidation of Thiomorpholine 1-Oxide HCl: A Comparative Analysis
The Central Role of Single-Crystal X-ray Diffraction Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline material.[1][2][3] It provide...
Author: BenchChem Technical Support Team. Date: March 2026
The Central Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline material.[1][2][3] It provides unambiguous proof of molecular connectivity, conformation, and packing within the crystal lattice. For a novel compound like thiomorpholine 1-oxide HCl, obtaining a single crystal structure would yield invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the protonated amine, the sulfoxide oxygen, and the chloride counter-ion.
Experimental Workflow for SC-XRD
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous execution. The causality behind each step is crucial for success.
1. Crystallization: The Critical First Step
The primary challenge in the SC-XRD analysis of small molecules is often the growth of high-quality single crystals. For a hydrochloride salt like thiomorpholine 1-oxide, which is typically a crystalline solid, various crystallization techniques can be employed.[4][5] The choice of solvent is paramount, as it influences solubility and crystal packing.
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) is allowed to evaporate slowly, leading to gradual saturation and crystal formation.
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
The following diagram illustrates the decision-making process in selecting a crystallization strategy:
Caption: Decision workflow for selecting a crystallization method.
2. Data Collection and Structure Solution
Once suitable crystals are obtained, they are mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[3] The positions and intensities of the diffracted beams are used to determine the unit cell parameters and the arrangement of atoms within the crystal. Modern software automates the process of structure solution and refinement.
Powder X-ray Diffraction: A Complementary Technique
While SC-XRD requires a single, high-quality crystal, powder X-ray diffraction (PXRD) is performed on a polycrystalline (powdered) sample.[6][7] This makes PXRD a more accessible technique for routine analysis and quality control.
PXRD is particularly powerful for:
Phase Identification: Each crystalline form (polymorph) of a compound produces a unique PXRD pattern, acting as a "fingerprint."[8]
Polymorph Screening: In pharmaceutical development, identifying and controlling polymorphism is critical, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[7]
Quality Control: PXRD can be used to ensure batch-to-batch consistency of a crystalline drug substance.
The following diagram illustrates the comparative workflows of SC-XRD and PXRD:
Caption: Comparison of SC-XRD and PXRD experimental workflows.
Spectroscopic Techniques: The Supporting Evidence
While X-ray diffraction techniques provide definitive structural information for crystalline solids, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights into the molecular structure in solution and the solid state, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the covalent structure of a molecule. For thiomorpholine 1-oxide HCl, ¹H NMR in a solvent like DMSO-d₆ would be expected to show characteristic signals for the methylene protons adjacent to the nitrogen, sulfur, and sulfoxide groups. The protonation of the nitrogen by HCl would lead to a downfield shift of the adjacent protons and potentially the appearance of a broad signal for the N-H proton.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. In the case of thiomorpholine 1-oxide, a strong absorption band corresponding to the S=O stretching vibration would be a key diagnostic feature. The presence of the hydrochloride salt would also influence the N-H stretching region.
A Comparative Summary of Analytical Techniques
The following table provides a comparative overview of the strengths and limitations of each technique in the context of characterizing thiomorpholine 1-oxide HCl.
Technique
Sample Type
Information Obtained
Key Advantages
Limitations
Single-Crystal XRD
Single crystal
Absolute 3D structure, bond lengths/angles, packing
Fast, simple, good for functional group identification
Provides limited information on overall structure
Conclusion
The comprehensive structural characterization of thiomorpholine 1-oxide hydrochloride necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the ultimate tool for unveiling its precise three-dimensional architecture, its successful application is contingent on the ability to grow suitable single crystals. In the absence of a readily available crystal structure, a combination of powder X-ray diffraction for solid-state phase analysis, and NMR and IR spectroscopy for confirming the molecular structure, provides a robust and self-validating system for its characterization. This integrated approach ensures the highest level of scientific integrity and provides the detailed structural insights required for advanced research and drug development.
References
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2022). MDPI. Retrieved from [Link]
Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. (2013). PubMed. Retrieved from [Link]
Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025). ResearchGate. Retrieved from [Link]
Thiomorpholine 1-oxide. (n.d.). PubChem. Retrieved from [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Creative Biostructure. Retrieved from [Link]
Thiomorpholine 1-oxide Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
Some tips on Thiomorpholine-1-oxide hydrochloride. (2020). molbase. Retrieved from [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
Thiomorpholine-1-oxide hydrochloride. (n.d.). Synthonix. Retrieved from [Link]
Thiomorpholine 1,1-dioxide hydrochloride. (n.d.). PubChem. Retrieved from [Link]
X-ray Powder Diffraction in Drug Polymorph Analysis. (2025). Creative Biostructure. Retrieved from [Link]
From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. (2022). Malvern Panalytical. Retrieved from [Link]
Single Crystal X-Ray Structure Determination. (2025). Improved Pharma. Retrieved from [Link]
Structure determination of some organic, inorganic and organometallic compounds by X-ray diffraction. (n.d.). UBC Library Open Collections. Retrieved from [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022). ResearchGate. Retrieved from [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ResearchGate. Retrieved from [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (n.d.). ChemRxiv. Retrieved from [Link]
Navigating Stereochemistry: A Comparative Guide to 13C NMR Chemical Shifts of Axial vs. Equatorial Sulfoxides
For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay between a molecule's three-dimensional structure and its spectroscopic signature is paramount. In this guid...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay between a molecule's three-dimensional structure and its spectroscopic signature is paramount. In this guide, we delve into the stereochemical intricacies of sulfoxides, offering a detailed comparison of the 13C NMR chemical shifts of their axial and equatorial diastereomers. This analysis is grounded in fundamental principles of stereoelectronic effects and supported by experimental data, providing a robust framework for the structural elucidation of this critical functional group.
The sulfoxide moiety, with its chiral sulfur center, is a cornerstone in medicinal chemistry and asymmetric synthesis. The orientation of the sulfinyl group within a cyclic system, be it axial or equatorial, profoundly influences the molecule's conformation and, consequently, its biological activity and physicochemical properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful, non-destructive technique to probe these stereochemical nuances. The chemical shift of each carbon atom provides a sensitive readout of its local electronic environment, which is directly modulated by the spatial arrangement of neighboring functional groups.
This guide will illuminate the key factors governing the 13C NMR chemical shifts of axial and equatorial sulfoxides, present comparative experimental data, and provide a practical, step-by-step protocol for the synthesis and analysis of a model system.
The Decisive Influence of Stereoelectronic Effects
The differentiation of axial and equatorial sulfoxides in 13C NMR spectra is primarily governed by a combination of through-space and through-bond stereoelectronic interactions. Two key phenomena are at play: the gamma-gauche (γ-gauche) effect and the anisotropic effect of the sulfur-oxygen bond.
The γ-gauche effect is a shielding phenomenon observed for a carbon atom that is in a gauche (a 60° dihedral angle) relationship with a substituent at the γ-position. In the context of cyclic sulfoxides, this effect is particularly pronounced. For a carbon atom at the γ-position relative to the sulfoxide group, a gauche arrangement leads to an upfield shift (a lower ppm value) in its 13C NMR signal. Crucially, studies have revealed that this shielding is most significant when the γ-carbon is anti-periplanar to the sulfur's lone pair of electrons.[1][2] This highlights that the effect is not merely steric in origin but is a consequence of hyperconjugative interactions involving the sulfur lone pair and antibonding orbitals of the C-C bond.
The magnetic anisotropy of the S=O bond also contributes to the observed chemical shifts. The double bond character of the sulfoxide group creates a magnetically anisotropic cone. Carbons situated within the shielding region of this cone will experience an upfield shift, while those in the deshielding region will be shifted downfield. The orientation of the S=O bond, whether axial or equatorial, therefore dictates how the surrounding carbon atoms are influenced by this anisotropic effect.
A Case Study: cis- and trans-4-tert-Butylthiane-1-oxide
To provide a concrete illustration of these principles, we will examine the 13C NMR chemical shifts of the conformationally-locked diastereomers of 4-tert-butylthiane-1-oxide. The bulky tert-butyl group effectively locks the cyclohexane-like thiane ring in a chair conformation, with the tert-butyl group occupying an equatorial position. This rigidity allows for a clear distinction between the axial and equatorial orientations of the sulfoxide oxygen.
The cis-isomer possesses an axially oriented S=O bond, while the trans-isomer has an equatorially oriented S=O bond. The experimentally observed 13C NMR chemical shifts for these two isomers are presented in the table below.
Carbon Atom
cis-4-tert-Butylthiane-1-oxide (Axial S=O) Chemical Shift (ppm)
trans-4-tert-Butylthiane-1-oxide (Equatorial S=O) Chemical Shift (ppm)
Δδ (cis - trans) (ppm)
C-2, C-6
48.1
50.4
-2.3
C-3, C-5
21.7
28.0
-6.3
C-4
43.7
47.9
-4.2
C(t-Bu)
32.5
32.6
-0.1
C (t-Bu)
27.5
27.6
-0.1
Data Interpretation:
The most striking differences in chemical shifts are observed for the C-3 and C-5 carbons. In the cis-isomer (axial S=O), these carbons are in a γ-gauche relationship with the axial sulfoxide oxygen and are anti-periplanar to the sulfur lone pair. This arrangement leads to a significant upfield shift of 6.3 ppm compared to the trans-isomer, where the equatorial S=O group does not induce a strong γ-gauche effect on these carbons.
The C-2 and C-6 carbons also exhibit an upfield shift in the cis-isomer, albeit to a lesser extent. This shielding can be attributed to the γ-gauche interaction with the axial S=O group. Conversely, in the trans-isomer, the equatorial S=O bond has a less pronounced shielding effect on these carbons.
These empirical data provide a clear and quantifiable demonstration of the powerful diagnostic value of 13C NMR spectroscopy in assigning the stereochemistry of sulfoxides.
Experimental Protocol: Synthesis and 13C NMR Analysis of cis- and trans-4-tert-Butylthiane-1-oxide
This section provides a detailed methodology for the synthesis of the model compounds and the subsequent acquisition of their 13C NMR spectra.
Synthesis of 4-tert-Butylthiane
The precursor, 4-tert-butylthiane, can be synthesized via established literature procedures, for example, by the reaction of 1,5-dibromo-3-tert-butylpentane with sodium sulfide.
Oxidation of 4-tert-Butylthiane to the Diastereomeric Sulfoxides
Materials:
4-tert-butylthiane
meta-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes and ethyl acetate for elution
Procedure:
Dissolve 4-tert-butylthiane (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of cis- and trans-sulfoxide diastereomers.
Purify and separate the diastereomers by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The two isomers can be identified by TLC and their relative polarities.
13C NMR Sample Preparation and Data Acquisition
Sample Preparation:
Accurately weigh approximately 20-30 mg of the purified cis- or trans-4-tert-butylthiane-1-oxide.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[2]
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
13C NMR Data Acquisition:
Spectrometer Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Lock and Shim: Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).[1]
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds to ensure adequate relaxation of all carbon nuclei.[1]
Number of Scans: Due to the low natural abundance of the 13C isotope, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.[1]
Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase and baseline correct the spectrum.
Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm).
Visualizing the Stereoelectronic Effects
To further clarify the concepts discussed, the following diagrams illustrate the key spatial relationships and the resulting workflow.
Caption: Key stereoelectronic interactions in axial vs. equatorial sulfoxides.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The stereochemical assignment of axial and equatorial sulfoxides is a critical task in modern chemical research. As demonstrated, 13C NMR spectroscopy provides a powerful and reliable tool for this purpose. The characteristic upfield shift of γ-carbons in a gauche relationship with an axial sulfoxide, a manifestation of the γ-gauche effect, serves as a definitive diagnostic marker. By understanding the underlying stereoelectronic principles and employing rigorous experimental techniques, researchers can confidently elucidate the three-dimensional structure of sulfoxide-containing molecules, paving the way for a deeper understanding of their properties and function.
References
Jung, S., & Podlech, J. (2018). The γ-Gauche Effect in Sulfoxides. The Journal of Physical Chemistry A, 122(27), 5871–5883. [Link]
Dracínský, M., Pohl, R., Slavetínská, L., & Budesínský, M. (2010). Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones. Magnetic Resonance in Chemistry, 48(9), 718–726. [Link]
University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
A Comparative Guide for Researchers: Thiomorpholine 1-Oxide vs. Morpholine in Drug Discovery
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the biological activity, metabolic stability, and overall druggability of a lead compoun...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the biological activity, metabolic stability, and overall druggability of a lead compound. Among the plethora of options, morpholine has long been established as a "privileged scaffold" due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3][4] However, the exploration of bioisosteric replacements to fine-tune a molecule's characteristics is a cornerstone of modern drug design. This guide provides an in-depth, objective comparison of the biological activities of thiomorpholine 1-oxide and its more conventional counterpart, morpholine, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Distinctions: A Tale of Two Heterocycles
At first glance, morpholine and thiomorpholine 1-oxide share a similar six-membered saturated ring structure. The critical distinction lies in the heteroatom at the 1-position: an oxygen atom in morpholine versus a sulfoxide group in thiomorpholine 1-oxide. This seemingly subtle change has significant implications for the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, which in turn dictate its biological interactions.[2][5]
The introduction of the sulfoxide group in thiomorpholine 1-oxide increases its polarity and molecular weight compared to morpholine. A noteworthy difference is the reduced basicity of the nitrogen atom in thiomorpholine 1-oxide, as indicated by its lower pKa value.[7] This is attributed to the electron-withdrawing nature of the sulfoxide group, a factor that can significantly alter a drug candidate's interaction with its biological target and its pharmacokinetic profile.
Caption: Structural comparison of Morpholine and Thiomorpholine 1-Oxide.
A Head-to-Head Battle: Biological Activity
Both morpholine and thiomorpholine scaffolds have been extensively incorporated into a wide array of biologically active molecules, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant.[1][2][3] However, direct comparative studies of the parent molecules are scarce. The most insightful data often comes from studies where one scaffold is directly replaced by the other within a known bioactive compound.
Antimicrobial Potency: A Case Study in Linezolid Analogs
A compelling example of a direct comparison can be found in the development of analogs of the oxazolidinone antibiotic, linezolid. In one study, the morpholine ring of linezolid was replaced with thiomorpholine S-oxide and thiomorpholine S,S-dioxide.[1] This modification led to the identification of novel compounds with enhanced activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[8] This suggests that in certain molecular contexts, the thiomorpholine S-oxide scaffold can confer superior antibacterial efficacy compared to the traditional morpholine ring.
Cytotoxicity in Oncology Research
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of morpholine and thiomorpholine-containing compounds against different cancer cell lines. It is crucial to note that these are different derivatives and direct comparison of IC50 values should be interpreted with caution.
The data indicates that both scaffolds can be incorporated into highly potent anticancer agents. The choice between them will likely depend on the specific molecular target and the desired physicochemical properties of the final compound.
The Deciding Factor: Metabolic Stability
A critical parameter in drug development is metabolic stability, which dictates the in vivo half-life and bioavailability of a compound. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[13]
In Vitro Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using human liver microsomes (HLM) or hepatocytes.[14][15][16][17][18] These systems contain the necessary enzymatic machinery to predict a compound's metabolic fate in humans. The key parameters measured are the half-life (t½) and intrinsic clearance (CLint) of the compound.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
This protocol details the procedure for assessing the metabolic stability of a compound using HLM.
Materials:
Human Liver Microsomes (HLM)
Test compound
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (for quenching the reaction)
Internal standard
LC-MS/MS system
Procedure:
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile and the internal standard to stop the reaction.
Protein Precipitation: Vortex and centrifuge the samples to pellet the precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant. From this, calculate the half-life (t½) and intrinsic clearance (CLint).
Conclusion and Future Directions
The choice between thiomorpholine 1-oxide and morpholine as a scaffold in drug design is a nuanced decision that requires careful consideration of the desired biological activity and pharmacokinetic profile. While morpholine remains a well-validated and widely used moiety, thiomorpholine 1-oxide presents an intriguing alternative with the potential for enhanced potency and metabolic stability in specific applications.
The case of linezolid analogs demonstrates that the substitution of morpholine with thiomorpholine S-oxide can lead to improved antimicrobial activity. [1][8]Furthermore, the inherent resistance of the sulfoxide/sulfone group to metabolism suggests that thiomorpholine 1-oxide may offer a strategy to overcome metabolic liabilities associated with the morpholine ring.
[7]
To make a definitive choice, researchers are encouraged to perform direct comparative studies using the standardized protocols provided in this guide. By systematically evaluating both scaffolds within the same molecular framework, drug developers can make data-driven decisions to optimize their lead compounds and accelerate the journey from discovery to clinical application. The continued exploration of such bioisosteric replacements will undoubtedly unlock new avenues for the development of safer and more effective medicines.
References
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
ResearchGate. (2025, August 5). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]
PubMed. (2003, December 1). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]
PubChem. (n.d.). Thiomorpholine 1-oxide. Retrieved from [Link]
ResearchGate. (2025, August 7). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity | Request PDF. Retrieved from [Link]
Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]
ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes.... Retrieved from [Link]
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
Taylor & Francis Online. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Retrieved from [Link]
ResearchGate. (n.d.). Substituent and IC50 of synthesized derivatives. Retrieved from [Link]
Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
ResearchGate. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
MDPI. (2022, June 30). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of Thiomorpholine 1-Oxide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory saf...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of thiomorpholine 1-oxide, grounding every recommendation in established safety protocols and the chemical's inherent properties. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with thiomorpholine 1-oxide is essential. While specific toxicity data for thiomorpholine 1-oxide is limited, the precautionary principle dictates that it should be handled as a hazardous substance, drawing upon data from structurally similar compounds like thiomorpholine 1,1-dioxide.
The primary hazards are associated with irritation.[1][2] A comprehensive risk assessment should always precede the handling and disposal of this compound.
Table 1: GHS Hazard Classification for Related Thiomorpholine Compounds
This information underscores the necessity of appropriate personal protective equipment (PPE) not only during experimental use but also throughout the waste handling and disposal process.
The Core Directive: Managing Thiomorpholine 1-Oxide as Hazardous Waste
Based on its potential hazards and in accordance with federal and local regulations, thiomorpholine 1-oxide and any materials contaminated with it must be treated as hazardous chemical waste. [4][5][6] This is the cornerstone of a compliant and safe disposal plan.
Disposal into sanitary sewer systems (i.e., down the drain) or in regular solid waste is strictly prohibited.[4][5] Such actions can lead to the contamination of waterways and pose risks to public health and the environment. The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management, ensuring that chemicals like thiomorpholine 1-oxide are handled safely from generation to final disposal.[5][7]
Procedural Guide for Waste Collection and Segregation
A systematic approach to waste collection is crucial to prevent accidental chemical reactions and ensure the safety of all laboratory personnel.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling waste containers, ensure you are wearing the correct PPE. The causality here is direct: preventing skin and eye contact is paramount due to the compound's irritant nature.[2]
Table 2: Recommended Personal Protective Equipment (PPE) for Waste Handling
Protection Type
Specification
Rationale
Hand Protection
Nitrile or Butyl rubber gloves.
Provides a chemical-resistant barrier to prevent skin contact.[8]
Eye Protection
Splash-proof safety goggles or a face shield.
Protects against accidental splashes of liquid waste or contact with solid dust.
Body Protection
A standard laboratory coat.
Protects clothing and underlying skin from contamination.
Step 2: Identify and Segregate the Waste Stream
Proper segregation prevents dangerous reactions and facilitates compliant disposal.[5][9] The following workflow provides a logical decision-making process for categorizing your thiomorpholine 1-oxide waste.
Caption: Decision workflow for the segregation of thiomorpholine 1-oxide waste.
Step 3: Container Selection and Labeling
Container Choice : Use a leak-proof container made of a material compatible with thiomorpholine 1-oxide and any solvents present. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, tight-fitting lid.
Labeling : Proper labeling is a regulatory requirement and a critical safety communication tool.[9] The container must be clearly marked with the words "Hazardous Waste."[5][9] The label must also include:
The full, common chemical names of all constituents (no abbreviations or formulas).[5][9]
The approximate percentage or volume of each component.[9]
The name of the principal investigator and the laboratory location (building and room number).[5]
Step 4: Safe Storage
Closure : Waste containers must be kept closed at all times except when adding waste.[6][9] Do not leave funnels in the container opening.[9]
Location : Store waste in a designated satellite accumulation area within the lab, away from general work areas.[9] The storage area should be cool, dry, and well-ventilated.[4]
Incompatibilities : Segregate thiomorpholine 1-oxide waste from incompatible materials. As a sulfoxide, it can react with strong oxidizing agents. Store away from acids and bases to prevent potential exothermic reactions.[5][9]
Disposal Protocol: The Final Step
The ultimate disposal of thiomorpholine 1-oxide is managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company. The most common and effective method for organic compounds of this nature is high-temperature incineration at a permitted facility.
Step-by-Step Disposal Workflow:
Complete Waste Forms : Obtain and fill out the required hazardous waste disposal forms from your EH&S office.[5] Be meticulous in detailing the contents of each waste container.
Schedule Pickup : Submit the completed forms to EH&S to schedule a waste pickup from your laboratory.[5]
Prepare for Transport : Ensure all containers are properly labeled, sealed, and clean on the outside before the scheduled pickup time.
Maintain Records : Keep a copy of all waste disposal records for at least three years, or as required by your institution and local regulations.[10]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is key to mitigating risks.
Small Spills :
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[4][11] Do not use combustible materials such as paper towels as the primary absorbent.
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][11]
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[11]
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, seek immediate medical attention.
Scientific Context: The Chemical Nature of Sulfoxides
Understanding the chemistry of the sulfoxide functional group provides insight into its handling and disposal requirements. Sulfoxides are part of an oxidation continuum, from sulfides to sulfoxides and finally to sulfones.[12] While chemical degradation pathways exist, such as reduction back to the corresponding sulfide or further oxidation to the sulfone, these methods are not recommended for routine laboratory waste disposal.[13][14] These reactions require specific reagents and conditions and can generate their own hazardous byproducts. Therefore, the most reliable, safe, and compliant disposal method remains collection and transfer to a licensed waste management facility.
By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection and regulatory compliance.
References
Environmental Persistence and Degradation of Aryl Sulfoxides: An In-depth Technical Guide. Benchchem.
Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide. Benchchem.
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
DIMETHYL SULFOXIDE (DMSO).
How to Properly Manage Hazardous Waste Under EPA Regul
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington Environmental Health & Safety.
Hazardous Waste Disposal in the Workplace: EPA Regul
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
Thiomorpholine 1,1-dioxide hydrochloride.
Thiomorpholine 1,1-dioxide. Sigma-Aldrich.
Thiomorpholine 1,1-dioxide.
4-(Prop-2-yn-1-yl)
Thiomorpholine 1,1-dioxide Safety D
Thiomorpholine Safety D
Thiomorpholine 1,1-Dioxide Safety D
Thiomorpholine Safety D
Thiomorpholine 1,1-Dioxide Safety D
SULFOXIDES AND SULFONES: REVIEW.
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications.
Designing Green Oxidation Reactions with Sulfoxides. Nottingham ePrints.
Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State.
Hydrogen Sulfide - Standards.
Sulfur Dioxide.
Occupational Safety Resources on Sulfuric Acid. North Carolina Department of Health and Human Services.